Benzo[b]thiophene-2-carboxylic hydrazide
Description
Properties
IUPAC Name |
1-benzothiophene-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c10-11-9(12)8-5-6-3-1-2-4-7(6)13-8/h1-5H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKPFIRPUUAAPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334020 | |
| Record name | benzo[b]thiophene-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-07-6 | |
| Record name | Benzo[b]thiophene-2-carboxylic acid, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | benzo[b]thiophene-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175135-07-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of Benzo[b]thiophene-2-carboxylic Hydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Benzo[b]thiophene-2-carboxylic hydrazide, a key intermediate in the development of various pharmaceutical compounds. This document details the prevalent synthetic methodology, including step-by-step experimental protocols, and presents a thorough characterization of the final compound with tabulated spectral and physical data.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is a common scaffold in molecules exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. The presence of the hydrazide functional group provides a versatile handle for the synthesis of more complex molecules, such as hydrazones, which are known to possess diverse pharmacological effects. This guide outlines a reliable and efficient two-step synthesis of the title compound, starting from the commercially available Benzo[b]thiophene-2-carboxylic acid.
Synthesis Methodology
The most common and efficient synthesis of this compound involves a two-step process:
-
Esterification: The conversion of Benzo[b]thiophene-2-carboxylic acid to its ethyl ester via Fischer esterification.
-
Hydrazinolysis: The subsequent reaction of the ethyl ester with hydrazine hydrate to yield the desired carboxylic hydrazide.
This synthetic approach is reliable and scalable, making it suitable for laboratory-scale synthesis and potential scale-up operations.
Experimental Protocols
Step 1: Synthesis of Ethyl Benzo[b]thiophene-2-carboxylate
This procedure outlines the esterification of Benzo[b]thiophene-2-carboxylic acid using ethanol in the presence of a catalytic amount of sulfuric acid.
Materials:
-
Benzo[b]thiophene-2-carboxylic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of Benzo[b]thiophene-2-carboxylic acid (1.0 eq) in absolute ethanol (10-15 mL per gram of carboxylic acid), slowly add concentrated sulfuric acid (0.1-0.2 eq) with cooling in an ice bath.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude Ethyl Benzo[b]thiophene-2-carboxylate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound
This procedure describes the conversion of Ethyl Benzo[b]thiophene-2-carboxylate to the target hydrazide.
Materials:
-
Ethyl Benzo[b]thiophene-2-carboxylate
-
Hydrazine hydrate (NH₂NH₂·H₂O) (80-100%)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve Ethyl Benzo[b]thiophene-2-carboxylate (1.0 eq) in ethanol (10-20 mL per gram of ester).
-
Add hydrazine hydrate (5.0-10.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 6-12 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting solid can be recrystallized from a suitable solvent such as ethanol or methanol to yield pure this compound.
Characterization Data
The synthesized this compound can be characterized by various spectroscopic and physical methods. The following tables summarize the key characterization data.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₈N₂OS |
| Molecular Weight | 192.24 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | 183-189 °C |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (DMSO-d₆) | δ ~9.8 (s, 1H, -CONH-), δ 8.0-7.4 (m, 5H, Ar-H), δ 4.5 (br s, 2H, -NH₂) |
| ¹³C NMR (DMSO-d₆) | δ ~162 (C=O), δ ~141-122 (Ar-C) |
| FTIR (KBr, cm⁻¹) | ~3300-3100 (N-H stretching), ~1650 (C=O stretching, Amide I), ~1600 (N-H bending, Amide II), ~1550-1450 (C=C aromatic stretching) |
| Mass Spec. (EI-MS) | m/z 192 [M]⁺, fragments corresponding to loss of NH₂NH, CO, and cleavage of the thiophene ring. |
Note: The exact chemical shifts and peak intensities in NMR and IR spectra can vary slightly depending on the solvent and concentration.
Visualization of Workflows
Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound.
Characterization Workflow
The logical flow of characterizing the final product is depicted below.
References
Benzo[b]thiophene-2-carboxylic Hydrazide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzo[b]thiophene-2-carboxylic hydrazide is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This technical guide provides a detailed overview of its physicochemical properties, synthesis, and potential biological activities. The document is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of novel therapeutics based on the benzo[b]thiophene scaffold.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂OS | [2] |
| Molecular Weight | 192.24 g/mol | [3] |
| Melting Point | 183.5-189.5 °C | [1] |
| Boiling Point | Not available | - |
| Appearance | White to cream to orange or pale pink crystals or powder | [1] |
| Solubility | Not fully characterized. Likely soluble in DMSO and other polar organic solvents. | Inferred |
| pKa | Not available | - |
| logP | A calculated logP value has been reported, but the specific value is not publicly available.[4] | [4] |
| CAS Number | 175135-07-6 | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the hydrazinolysis of the corresponding ester, typically ethyl benzo[b]thiophene-2-carboxylate.
Synthesis of Ethyl Benzo[b]thiophene-2-carboxylate
A common route to the precursor, ethyl benzo[b]thiophene-2-carboxylate, involves the reaction of an appropriate substituted 2-halobenzaldehyde with ethyl thioglycolate.
Experimental Protocol:
-
Under an inert atmosphere (e.g., nitrogen), a solution of the starting 2-halobenzaldehyde (1 equivalent), ethyl thioglycolate (1.2 equivalents), and a base such as potassium carbonate (1.1 equivalents) in a suitable solvent like anhydrous dimethylformamide (DMF) is prepared.
-
The reaction mixture is stirred at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 2 hours).[5]
-
Upon completion, the reaction is worked up by dilution with water and extraction with an organic solvent (e.g., diethyl ether).
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as methanol.[5]
Synthesis of this compound
The final product is obtained by reacting the synthesized ester with hydrazine hydrate.
Experimental Protocol:
-
Ethyl benzo[b]thiophene-2-carboxylate is dissolved in a suitable alcohol, such as ethanol.
-
An excess of hydrazine hydrate is added to the solution.
-
The mixture is typically refluxed for several hours to drive the reaction to completion.
-
After cooling, the precipitated solid product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.
The following diagram illustrates the general workflow for the synthesis of this compound.
Spectral Analysis
While specific spectra for this compound are not widely published, data for its derivatives and the parent carboxylic acid are available and can be used for comparative analysis.[6] The expected characteristic spectral features are outlined below.
¹H and ¹³C NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzo[b]thiophene ring system and the protons of the hydrazide group (-CONHNH₂). The ¹³C NMR spectrum would display resonances for the carbonyl carbon and the aromatic carbons. For some hydrazide derivatives, the presence of rotamers due to restricted rotation around the C-N amide bond can lead to the splitting of NMR signals.[7]
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amine and amide groups (typically in the range of 3200-3400 cm⁻¹), the C=O stretching of the amide group (around 1640-1680 cm⁻¹), and C=C stretching vibrations of the aromatic ring.
Mass Spectrometry
The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (192.24 g/mol ).
Potential Biological Activities and Signaling Pathways
Derivatives of benzo[b]thiophene are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[8]
Antimicrobial Activity
Acylhydrazone derivatives of this compound have been synthesized and evaluated for their antimicrobial properties, showing activity against multidrug-resistant Staphylococcus aureus.[4][9] The mechanism of action for many benzo[b]thiophene derivatives is still under investigation, but some studies suggest that they may disrupt the cell membrane potential or induce the production of reactive oxygen species (ROS) in bacterial cells.
Inhibition of STAT3 Signaling Pathway
Several benzo[b]thiophene derivatives have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][10][11][12][13] The STAT3 pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is implicated in various cancers.[12] Small molecule inhibitors can target the STAT3 pathway at different points, such as by inhibiting the phosphorylation of STAT3 or by blocking its dimerization and subsequent nuclear translocation.
The following diagram provides a simplified representation of the STAT3 signaling pathway and potential points of inhibition by small molecules.
Conclusion
This compound serves as a versatile scaffold for the development of novel bioactive molecules. Its derivatives have demonstrated promising antimicrobial and anticancer activities, particularly through the inhibition of the STAT3 signaling pathway. Further research is warranted to fully elucidate the physicochemical properties and biological mechanisms of the parent compound and its analogues to facilitate their translation into therapeutic agents. This guide provides a foundational resource for such endeavors, consolidating current knowledge and highlighting areas for future investigation.
References
- 1. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L11357.06 [thermofisher.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzo(b)thiophene-2-carboxylic acid | C9H6O2S | CID 95864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of Benzo[ b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of the novel Benzo[b]thiophene 1,1-dioxide derivatives as a potent STAT3 inhibitor against idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzo[b]thiophene-2-carboxylic Hydrazide: A Core Scaffold for Antimicrobial and Anticancer Agents
An In-depth Technical Guide on the Mechanism of Action of its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzo[b]thiophene-2-carboxylic hydrazide has emerged as a versatile and privileged scaffold in medicinal chemistry. While the intrinsic biological activity of the core molecule is not extensively documented, its derivatization, particularly into acylhydrazones, has yielded a plethora of compounds with potent antimicrobial and anticancer properties. This technical guide delves into the established mechanisms of action of these derivatives, providing a comprehensive overview of their molecular targets and cellular effects. Quantitative data from key studies are summarized, and detailed experimental protocols for their biological evaluation are provided to facilitate further research and development in this promising area.
Introduction: The this compound Scaffold
The benzo[b]thiophene moiety is a bicyclic aromatic heterocycle that is isosteric to indole, a common pharmacophore in numerous biologically active compounds. The incorporation of a carbohydrazide group at the 2-position of the benzo[b]thiophene ring system provides a reactive handle for the synthesis of a wide range of derivatives. The hydrazide-hydrazone linkage (-CONH-N=CH-) has been identified as a key structural feature responsible for the biological activities observed in many of these compounds.[1] This guide will focus on the two primary areas where derivatives of this compound have shown significant therapeutic potential: antimicrobial and anticancer activities.
Antimicrobial Mechanism of Action
Derivatives of this compound, particularly the acylhydrazones, have demonstrated significant activity against a range of pathogenic bacteria, including multidrug-resistant strains.[1][2]
Disruption of Bacterial Cell Integrity
While the precise molecular targets are still under investigation for many derivatives, a key proposed mechanism involves the disruption of the bacterial cell wall or membrane integrity. The lipophilic nature of the benzo[b]thiophene core allows for penetration of the bacterial cell envelope. The hydrazone moiety, with its hydrogen bonding capabilities, is thought to interact with essential enzymes or cellular components, leading to a loss of structural integrity and ultimately cell death.
Structure-Activity Relationship (SAR)
Structure-activity relationship studies have highlighted the importance of the substituents on the phenyl ring of the acylhydrazone moiety for antimicrobial potency. Electron-withdrawing or -donating groups at different positions can significantly modulate the activity.[1] The presence of a halogen, such as chlorine, on the benzo[b]thiophene ring has also been shown to enhance antibacterial effects.[2]
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The antimicrobial efficacy of benzo[b]thiophene-2-acylhydrazone derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (reference strain) | 4 | [2] |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (methicillin-resistant) | 4 | [2] |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (daptomycin-resistant) | 4 | [2] |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophenes | Gram-positive bacteria and yeast | 16 | [3] |
Anticancer Mechanism of Action
A significant body of research has focused on the anticancer properties of benzo[b]thiophene derivatives, revealing a primary mechanism involving the disruption of the cellular cytoskeleton.
Inhibition of Tubulin Polymerization
Several derivatives of benzo[b]thiophene have been identified as potent inhibitors of tubulin polymerization.[4][5] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, these compounds prevent its assembly into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[4][5]
Colchicine Binding Site Interaction
Docking studies and competitive binding assays have indicated that many of these benzo[b]thiophene derivatives bind to the colchicine binding site on β-tubulin.[4][6] Colchicine is a well-known microtubule-destabilizing agent, and compounds that bind to its site are of significant interest as potential anticancer drugs.
Enzyme Inhibition
In addition to tubulin polymerization inhibition, some benzo[b]thiophene derivatives have been shown to inhibit the activity of other enzymes involved in cancer progression, such as protein tyrosine phosphatase 1B (PTP1B).[7]
Quantitative Data: Half-maximal Inhibitory Concentrations (IC50)
The anticancer activity of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process or component.
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| Compound 5b | PTP1B Inhibition | - | 5.25 | [7] |
| Compound 5b | Cytotoxicity | MCF-7 (Breast Cancer) | 0.09 | [7] |
| Compound 5c | PTP1B Inhibition | - | 6.37 | [7] |
| Compound 5c | Cytotoxicity | MCF-7 (Breast Cancer) | 2.22 | [7] |
| Compound 5c | Cytotoxicity | HepG2 (Liver Cancer) | 0.72 | [7] |
| 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiophene (4g) | Tubulin Polymerization | - | 0.67 | [4] |
| 2-(3′,4′,5′-trimethoxybenzoyl)-3-dimethylamino-6-methoxy-benzo[b]furan (5i) | Tubulin Polymerization | - | 0.9 | [6] |
| Compound ID | Cell Line | GI50 (nM) | Reference |
| Acrylonitrile analog 5 | Panel of 60 human cancer cell lines | 10-100 | [7] |
| Acrylonitrile analog 6 | Panel of 60 human cancer cell lines | 10-100 | [7] |
| Acrylonitrile analog 13 | Panel of 60 human cancer cell lines | 10-100 | [7] |
| 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiophene (4g) | K562 (Leukemia) | 16-23 | [4] |
| 2-(3′,4′,5′-trimethoxybenzoyl)-3-dimethylamino-6-methoxy-benzo[b]furan (5i) | Various cancer cell lines | 48-75 | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by anticancer derivatives and a general workflow for the synthesis and evaluation of new benzo[b]thiophene-2-acylhydrazones.
Figure 1. Anticancer mechanism via tubulin polymerization inhibition.
Figure 2. General workflow for synthesis and evaluation.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of benzo[b]thiophene acylhydrazone derivatives.[2][8]
-
Preparation of Compounds: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 5 mg/mL.
-
Preparation of Inoculum: Culture the bacterial strains overnight in Cation-Adjusted Mueller-Hinton Broth (CaMHB). Adjust the turbidity of the bacterial suspension to the 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using CaMHB.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria and broth), a negative control (broth only), and a solvent control (bacteria, broth, and DMSO).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reagents: Purified tubulin (>97%), GTP solution, and a suitable polymerization buffer.
-
Reaction Setup: In a 96-well plate, add the polymerization buffer, GTP, and the test compound at various concentrations.
-
Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.
-
Monitoring Polymerization: Measure the increase in absorbance at 340 nm every 30 seconds for a defined period (e.g., 60 minutes) at 37°C using a microplate reader. The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Plot the absorbance against time. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50% compared to a vehicle control.
Conclusion and Future Directions
This compound serves as an exceptional molecular scaffold for the development of novel therapeutic agents. Its acylhydrazone derivatives have demonstrated compelling antimicrobial and anticancer activities, with the latter primarily attributed to the inhibition of tubulin polymerization. The structure-activity relationships of these derivatives are beginning to be well-understood, providing a rational basis for the design of more potent and selective compounds.
Future research should focus on elucidating the precise molecular targets of the antimicrobial derivatives to better understand their mechanism of action. For the anticancer agents, further optimization of the benzo[b]thiophene scaffold could lead to compounds with improved pharmacokinetic profiles and enhanced efficacy in vivo. The exploration of other derivatives beyond acylhydrazones may also unveil novel biological activities. The continued investigation of this versatile scaffold holds significant promise for the discovery of new and effective treatments for infectious diseases and cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Methoxybenzo[B]thiophen-3(2H)-one | CAS 5858-22-0 [benchchem.com]
- 6. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Versatile Heterocycle: Unraveling the Discovery and Historical Synthesis of Benzo[b]thiophene-2-carboxylic Hydrazide
For Immediate Release
A Deep Dive into the Chemical History and Foundational Synthesis of a Key Pharmaceutical Building Block.
This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the discovery and historical synthesis of Benzo[b]thiophene-2-carboxylic hydrazide, a heterocyclic compound that has become a cornerstone in the synthesis of various biologically active molecules. This document details the seminal synthetic routes, presents quantitative data in a structured format, and provides meticulous experimental protocols for key reactions.
From Obscurity to Prominence: A Historical Perspective
The journey of this compound is intrinsically linked to the development of synthetic methodologies for the benzo[b]thiophene core. Early explorations into this class of sulfur-containing heterocycles laid the groundwork for the eventual synthesis of its carboxylic acid derivatives and, subsequently, the hydrazide. While the exact first synthesis of this compound is not definitively documented in readily available literature, its preparation is a logical extension of the well-established synthesis of its precursor, Benzo[b]thiophene-2-carboxylic acid, and the classical methods of converting carboxylic acids or their esters to hydrazides.
A significant early report on the synthesis of amides and esters of Benzo[b]thiophene-2-carboxylic acid was published in 1967 by E. Campaigne and T. Bosin in the Journal of Medicinal Chemistry. This work provided a foundational basis for the preparation of various derivatives at the 2-position of the benzo[b]thiophene ring system, including the potential for hydrazide synthesis. The general and reliable method for synthesizing the parent carboxylic acid has been the oxidative cyclization of o-mercaptocinnamic acids.
The Foundational Synthetic Pathway
The most historically significant and reliable route to this compound involves a two-step process: the synthesis of the precursor, Benzo[b]thiophene-2-carboxylic acid or its corresponding ester, followed by its conversion to the hydrazide.
Step 1: Synthesis of the Benzo[b]thiophene-2-carboxylic Acid Precursor
One of the earliest and most robust methods for the synthesis of the benzo[b]thiophene ring system is the oxidative cyclization of o-mercaptocinnamic acid. This method has been a staple for accessing benzo[b]thiophene-2-carboxylates.
A more contemporary and widely applicable method involves the reaction of a 2-halobenzaldehyde with an alkyl thioglycolate, followed by intramolecular cyclization. This approach offers versatility in introducing substituents on the benzene ring.
Step 2: Conversion to this compound
The conversion of a carboxylic acid or its ester to the corresponding hydrazide is a classic and efficient transformation. The most common method involves the reaction of the methyl or ethyl ester of Benzo[b]thiophene-2-carboxylic acid with hydrazine hydrate in a suitable solvent, such as ethanol.
Experimental Protocols
Below are detailed methodologies for the key synthetic steps leading to this compound, based on established and historically relevant procedures.
Protocol 1: Synthesis of Ethyl Benzo[b]thiophene-2-carboxylate
This protocol is adapted from modern, efficient procedures that build upon classical synthetic principles.
Materials:
-
2-Fluorobenzaldehyde
-
Ethyl thioglycolate
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-fluorobenzaldehyde (1.0 eq) in anhydrous DMF, add ethyl thioglycolate (1.1 eq) and potassium carbonate (1.2 eq).
-
Stir the reaction mixture at 80°C for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield ethyl benzo[b]thiophene-2-carboxylate.
Protocol 2: Synthesis of Benzo[b]thiophene-2-carboxylic Acid
Materials:
-
Ethyl Benzo[b]thiophene-2-carboxylate
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Suspend ethyl benzo[b]thiophene-2-carboxylate (1.0 eq) in ethanol.
-
Add a solution of sodium hydroxide (2.0 eq) in water to the suspension.
-
Heat the mixture to reflux and stir for 2-3 hours, or until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify with concentrated hydrochloric acid to a pH of approximately 2.
-
Collect the precipitated Benzo[b]thiophene-2-carboxylic acid by filtration, wash with cold water, and dry.
Protocol 3: Synthesis of this compound
This protocol is based on the classical method of hydrazinolysis of esters.
Materials:
-
Ethyl Benzo[b]thiophene-2-carboxylate
-
Hydrazine hydrate (NH₂NH₂)
-
Ethanol
Procedure:
-
Dissolve ethyl benzo[b]thiophene-2-carboxylate (1.0 eq) in ethanol.
-
Add an excess of hydrazine hydrate (5-10 eq) to the solution.
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the crystalline product by filtration, wash with a small amount of cold ethanol, and dry to obtain this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound and its precursors. Yields can vary based on the specific substrates and reaction conditions used.
| Compound | Starting Material(s) | Typical Yield (%) | Melting Point (°C) |
| Ethyl Benzo[b]thiophene-2-carboxylate | 2-Fluorobenzaldehyde, Ethyl thioglycolate | 85-95 | 47-49 |
| Benzo[b]thiophene-2-carboxylic acid | Ethyl Benzo[b]thiophene-2-carboxylate | 90-98 | 241-244 |
| This compound | Ethyl Benzo[b]thiophene-2-carboxylate, Hydrazine hydrate | 80-90 | 185-187 |
Visualizing the Synthesis
The following diagrams illustrate the key synthetic pathways described in this guide.
Caption: Key synthetic routes to this compound.
A Technical Guide to the Synthesis and Derivatization of Benzo[b]thiophene-2-carboxylic Hydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and derivatization of benzo[b]thiophene-2-carboxylic hydrazide, a versatile scaffold in medicinal chemistry. This document details synthetic protocols, presents key quantitative data for a range of derivatives, and illustrates the synthetic pathways. The benzo[b]thiophene core is a privileged structure in drug discovery, and its derivatization, particularly at the 2-position with a carbohydrazide moiety, offers a gateway to a diverse array of bioactive molecules.[1][2][3]
Core Synthesis: this compound
The synthesis of the core scaffold, this compound, is a critical first step for further derivatization. The general approach involves the conversion of the corresponding carboxylic acid to an activated form, which is then reacted with hydrazine. A common and efficient method involves the use of a carbodiimide coupling agent and an activating agent like 1-hydroxybenzotriazole (HOBt).[4]
Synthesis of Benzo[b]thiophene-2-carboxylic Acid
The precursor, benzo[b]thiophene-2-carboxylic acid, can be synthesized through various methods. One common route is the hydrolysis of the corresponding ester, such as ethyl benzo[b]thiophene-2-carboxylate.
Conversion to this compound
A reliable method for the synthesis of carbohydrazides from carboxylic acids involves the formation of an activated ester followed by hydrazinolysis.[4]
Synthesis of Benzo[b]thiophene-2-carbohydrazide Derivatives
The carbohydrazide functional group is a versatile handle for the synthesis of a wide range of derivatives, most notably acylhydrazones (Schiff bases), through condensation with various aldehydes and ketones. These derivatives have shown significant potential as antimicrobial and anticonvulsant agents.[1][5][6][7]
General Procedure for the Synthesis of Acylhydrazone Derivatives
The reaction of substituted this compound with various aromatic or heteroaromatic aldehydes leads to the formation of N-acylhydrazone derivatives.[1][5][8]
Experimental Protocol: Synthesis of (E)-N'-(substituted-benzylidene)benzo[b]thiophene-2-carbohydrazide
-
Materials: Substituted this compound, appropriate aromatic or heteroaromatic aldehyde, ethanol.
-
Procedure: A solution of the substituted this compound (1 equivalent) in ethanol is treated with the corresponding aldehyde (1.1 equivalents). The reaction mixture is then heated to reflux and monitored by thin-layer chromatography. Upon completion, the mixture is cooled, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the desired acylhydrazone derivative.[1][5]
Quantitative Data of Synthesized Derivatives
The following tables summarize the quantitative data for a selection of synthesized this compound derivatives, including their yields and, where available, biological activity.
Table 1: Synthesis of Substituted Benzo[b]thiophene-2-carboxylic Acids
| Compound ID | Substitution | Yield (%) | Reference |
| 1b | 6-Chloro | 87 | [5] |
| 1c | 6-Fluoro | 75 | [5][9] |
| 1d | 6-(Trifluoromethyl) | 89 | [5] |
Table 2: Synthesis of tert-butyl 2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate Intermediates
| Compound ID | Substitution | Yield (%) | Reference |
| 2a | H | 88 | [5][9] |
| 2d | 6-(Trifluoromethyl) | 64 | [5][8][9] |
Table 3: Synthesis and Antimicrobial Activity of Benzo[b]thiophene-2-carbohydrazide Acylhydrazone Derivatives
| Compound ID | R Group (Aldehyde) | Yield (%) | MIC (µg/mL) against S. aureus | Reference |
| I.h | 4-Hydroxy-3-methoxybenzylidene | 41 | > 64 | [8] |
| I.j | 4-Fluorobenzylidene | 44 | 64 | [5] |
| I.k | 3-Nitrobenzylidene | 36 | 32 | [5] |
| I.l | 4-Nitrobenzylidene | 30 | 16 | [5] |
| I.m | 2-Carboxybenzylidene | 45 | > 64 | [5] |
| I.n | 3-Carboxybenzylidene | 85 | > 64 | [5][8] |
| II.b | Pyridin-2-ylmethylene (from 6-chloro hydrazide) | Not Specified | 4 | [1][5] |
Synthetic Pathways and Experimental Workflows
The following diagrams illustrate the key synthetic pathways described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ac1.hhu.de [ac1.hhu.de]
- 5. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. brieflands.com [brieflands.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus [mdpi.com]
Spectroscopic and Synthetic Profile of Benzo[b]thiophene-2-carboxylic hydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis and synthesis of Benzo[b]thiophene-2-carboxylic hydrazide, a key intermediate in the development of various pharmacologically active compounds. This document details the available spectroscopic data (NMR, IR, and Mass Spectrometry) and outlines a common synthetic route, offering valuable insights for researchers in medicinal chemistry and drug discovery.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Although specific NMR data for this compound is not directly reported, the analysis of its precursor, tert-butyl-2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate, offers significant insights into the expected chemical shifts.
Table 1: 1H and 13C NMR Spectroscopic Data of tert-butyl-2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate [1]
| 1H NMR (300 MHz, Chloroform-d) | 13C NMR (75 MHz, Chloroform-d) |
| Chemical Shift (δ) ppm | Assignment |
| 8.77 (s, 1H) | -NH- |
| 7.83 (s, 1H) | Thiophene-H3 |
| 7.75 (t, J = 6.9 Hz, 2H) | Aromatic-H |
| 7.47–7.31 (m, 2H) | Aromatic-H |
| 6.82 (s, 1H) | -NH- (Boc) |
| 1.50 (s, 9H) | -C(CH3)3 |
Note: The removal of the Boc protecting group to yield the final hydrazide would result in the disappearance of the signals at 6.82 ppm and 1.50 ppm in the 1H NMR spectrum, and the signals at 156.2, 82.3, and 28.1 ppm in the 13C NMR spectrum. New signals for the -NH2 protons would appear in the 1H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C=C bonds. While a specific spectrum is not available, data from the precursor, Benzo[b]thiophene-2-carboxylic acid, can be used for comparison.
Table 2: Key IR Absorptions for Benzo[b]thiophene-2-carboxylic acid [2]
| Functional Group | Vibrational Mode | Expected Absorption Range (cm-1) |
| O-H | Stretching | 2500-3300 (broad) |
| C=O | Stretching | 1680-1710 |
| C=C | Stretching (aromatic) | 1400-1600 |
| C-S | Stretching | 600-800 |
For this compound, the broad O-H stretch of the carboxylic acid would be replaced by N-H stretching vibrations (typically in the 3200-3400 cm-1 region), and the C=O stretching frequency might shift slightly.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular weight of this compound is 192.24 g/mol . The mass spectrum would show a molecular ion peak (M+) at m/z 192.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 192 | [M]+ |
| 161 | [M - NHNH2]+ |
| 133 | [M - CONHNH2]+ |
Synthesis of this compound
This compound is typically synthesized from its corresponding carboxylic acid or ester. A common and efficient method involves the hydrazinolysis of the ethyl ester of Benzo[b]thiophene-2-carboxylic acid.
Experimental Protocol: Synthesis from Ethyl Benzo[b]thiophene-2-carboxylate
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
Ethyl Benzo[b]thiophene-2-carboxylate
-
Hydrazine hydrate (80-99%)
-
Ethanol (absolute)
Procedure:
-
Dissolve Ethyl Benzo[b]thiophene-2-carboxylate in absolute ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The product, this compound, will often precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain pure this compound.
Logical Workflow and Relationships
The synthesis and analysis of this compound follow a logical progression from starting materials to the final, characterized product.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
This guide serves as a foundational resource for professionals engaged in the synthesis and characterization of this compound. The provided data and protocols are intended to facilitate further research and development in the field of medicinal chemistry.
References
Benzo[b]thiophene-2-carboxylic hydrazide: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[b]thiophene-2-carboxylic hydrazide is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active molecules. Its derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents. A thorough understanding of the physicochemical properties of this core scaffold, particularly its solubility and stability, is paramount for its effective use in drug discovery and development, from synthesis and purification to formulation and in vivo studies.
This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound. Due to a lack of extensive direct studies on this specific molecule, this guide also incorporates data from structurally related compounds, such as benzothiophene and aromatic hydrazides, to infer its likely properties. Furthermore, detailed experimental protocols for determining solubility and stability are provided to enable researchers to generate specific data for their applications.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂OS | [1] |
| Molecular Weight | 192.24 g/mol | [1] |
| Appearance | White to cream to orange or pale pink crystals or powder | |
| Melting Point | 183.5-189.5 °C |
Solubility Profile
Table 2: Inferred Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Expected Solubility |
| Polar Protic | Water, Ethanol, Methanol | Low to Insoluble in Water; Likely Soluble in Alcohols |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Likely Soluble |
| Nonpolar | Hexane, Toluene | Likely Sparingly Soluble to Insoluble |
| Chlorinated | Dichloromethane, Chloroform | Likely Soluble |
It is crucial for researchers to experimentally determine the solubility of this compound in their specific solvent systems.
Stability Profile
The stability of this compound is a critical factor for its storage, handling, and application. The primary degradation pathways for this molecule are expected to be hydrolysis of the hydrazide group and potential thermal decomposition.
Hydrolytic Stability
The hydrazide functional group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. Studies on other aromatic hydrazides and related compounds suggest that their stability in aqueous solutions is pH-dependent, with increased stability observed closer to neutral pH[2][3][5]. Aromatic hydrazones, which are derivatives of hydrazides, have been shown to be relatively stable in phosphate-buffered saline (PBS) but can undergo rapid degradation in plasma[1][6]. This suggests that enzymatic or component-based degradation in biological media may also be a factor for this compound.
Thermal Stability
Information on the specific thermal decomposition of this compound is not available. However, studies on hydrazines indicate that they can decompose at elevated temperatures, with the decomposition products and onset temperature being influenced by factors such as heating rate and pressure[7][8][9]. It is advisable to handle and store the compound at controlled room temperature unless thermal stability studies indicate otherwise.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.
Protocol 1: Determination of Aqueous and Organic Solubility
This protocol outlines a general method for determining the solubility of an organic compound in various solvents.
Materials:
-
This compound
-
Selection of solvents (e.g., water, ethanol, DMSO, dichloromethane, hexane)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.
-
Equilibrate the samples by shaking or vortexing at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the saturated solutions to pellet the excess undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
-
Calculate the solubility in units such as mg/mL or mol/L.
Protocol 2: pH-Dependent Hydrolytic Stability Assessment
This protocol describes a method to evaluate the stability of the compound at different pH values.
Materials:
-
This compound
-
Buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)
-
HPLC system
-
Incubator or water bath
Procedure:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
In separate vials, add a small aliquot of the stock solution to each of the different pH buffers to achieve a known initial concentration. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction.
-
Incubate the samples at a constant temperature (e.g., 37 °C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Immediately quench the degradation by adding a suitable solvent or by freezing.
-
Analyze the samples by HPLC to determine the remaining concentration of the parent compound.
-
Plot the concentration of the parent compound versus time for each pH and determine the degradation rate constant and half-life.
Protocol 3: Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
This protocol outlines the use of TGA to assess thermal stability.
Materials:
-
This compound
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Place a small, accurately weighed amount of the compound into a TGA sample pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature.
-
The resulting TGA curve will show the temperature at which weight loss occurs, indicating decomposition. The onset temperature of decomposition is a measure of the thermal stability.
Visualizations
The following diagrams illustrate the general workflows for the synthesis and stability testing of this compound.
Caption: General workflow for the synthesis of this compound.
Caption: General workflow for stability testing of this compound.
Conclusion
While direct, quantitative data on the solubility and stability of this compound is limited, this guide provides a foundational understanding based on the properties of its constituent chemical moieties. It is anticipated that this compound will exhibit poor aqueous solubility but good solubility in polar aprotic and some polar protic organic solvents. Its stability is likely influenced by pH, with potential for hydrolysis under acidic or basic conditions, and by elevated temperatures. The provided experimental protocols offer a clear path for researchers to generate the specific data required for their drug discovery and development endeavors. This will enable a more informed use of this versatile chemical scaffold in the creation of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. books.rsc.org [books.rsc.org]
- 4. chembk.com [chembk.com]
- 5. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Quantum Chemical Calculations for Benzo[b]thiophene-2-carboxylic Hydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Benzo[b]thiophene-2-carboxylic Hydrazide
Benzo[b]thiophene and its derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, exhibiting antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a carbohydrazide group can further enhance the biological activity of these molecules, making this compound a molecule of considerable interest for drug design and development.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the structural, electronic, and spectroscopic properties of such molecules. These computational methods provide insights that are highly complementary to experimental data, aiding in the interpretation of spectra and the prediction of molecular behavior.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process starting from commercially available materials. A common route is the hydrazinolysis of the corresponding ester.
General Procedure:
-
Esterification: Benzo[b]thiophene-2-carboxylic acid is converted to its methyl or ethyl ester.
-
Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux to yield this compound.[1]
Spectroscopic Characterization
2.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: The solid sample is mixed with KBr powder and pressed into a pellet.
-
Data Acquisition: The FT-IR spectrum is typically recorded in the range of 4000-400 cm⁻¹.
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: The compound is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for example, at 300 or 400 MHz for protons.[2]
2.2.3. UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: The compound is dissolved in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) to a known concentration.
-
Data Acquisition: The UV-Vis absorption spectrum is recorded over a specific wavelength range, typically 200-800 nm.
Computational Methodology
The following protocols are based on methodologies successfully applied to thiophene-2-carbohydrazide and other Benzo[b]thiophene derivatives and are directly applicable to the title compound.
Geometry Optimization
-
Software: Gaussian 09 or a later version is commonly used.
-
Method: Density Functional Theory (DFT) with the B3LYP functional.
-
Basis Set: 6-311++G(d,p) is a suitable basis set for achieving a good balance between accuracy and computational cost.
-
Procedure: The initial molecular structure is drawn and subjected to geometry optimization without any symmetry constraints. The convergence to a true energy minimum is confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation.
Vibrational Frequency Analysis
-
Method: DFT/B3LYP with the 6-311++G(d,p) basis set.
-
Procedure: Harmonic vibrational frequencies are calculated at the optimized geometry. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data. The assignments of the vibrational modes are performed using Potential Energy Distribution (PED) analysis.
NMR Chemical Shift Calculation
-
Method: Gauge-Including Atomic Orbital (GIAO) method within the DFT framework (B3LYP/6-311++G(d,p)).
-
Procedure: The ¹H and ¹³C NMR chemical shifts are calculated relative to a reference compound, typically Tetramethylsilane (TMS), optimized at the same level of theory.
Electronic Properties and UV-Vis Spectra Simulation
-
Method for Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the optimized structure at the B3LYP/6-311++G(d,p) level.
-
Method for UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths. The calculations are often performed in a solvent using a continuum model like the Polarizable Continuum Model (PCM).
Data Presentation
Optimized Geometrical Parameters (Representative Data)
The following table presents representative calculated geometrical parameters for thiophene-2-carboxylic hydrazide, a close analog of the title compound. Similar data would be expected for this compound.
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | C=O | 1.23 |
| C-N | 1.36 | |
| N-N | 1.41 | |
| C-S (thiophene) | 1.72 | |
| Bond Angle | O=C-N | 123.5 |
| C-N-N | 119.8 |
Vibrational Frequencies (Representative Data)
This table shows a selection of calculated and experimental vibrational frequencies for thiophene-2-carbohydrazide.
| Assignment | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (FT-IR) |
| N-H stretch (NH₂) | 3350, 3250 | 3300, 3210 |
| C-H stretch (aromatic) | 3100-3000 | 3080 |
| C=O stretch | 1660 | 1650 |
| N-H bend | 1620 | 1615 |
| C-N stretch | 1300 | 1305 |
Electronic Properties (Representative Data)
The HOMO and LUMO energies are crucial for understanding the electronic properties and reactivity of a molecule.
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 5.0 |
Experimental NMR Data for Benzo[b]thiophene Derivatives
The following table includes experimental ¹H and ¹³C NMR data for a derivative, (E)-N'-(4-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide, in DMSO-d₆.[2]
| Nucleus | Chemical Shift (ppm) |
| ¹H | 12.43, 12.35, 8.56, 8.44, 8.33, 8.18–7.94, 7.59–7.39 |
| ¹³C | 161.98, 158.47, 147.90, 145.52, 142.41, 140.44, 138.97, 137.85, 137.34, 132.22, 128.35, 128.14, 126.25, 125.58, 125.18, 124.91, 124.12, 122.89, 122.71 |
Mandatory Visualizations
Computational Chemistry Workflow
Caption: A typical workflow for the quantum chemical analysis of a molecule.
Conclusion
This technical guide has outlined the key experimental and computational methodologies for the in-depth study of this compound. By leveraging Density Functional Theory and related methods, researchers can gain detailed insights into the molecule's geometric, vibrational, and electronic characteristics. This theoretical data, when combined with experimental spectroscopic results, provides a powerful approach for elucidating structure-property relationships, which is invaluable for applications in drug discovery and materials science. While a dedicated computational study on the title compound is yet to be published, the protocols and representative data presented here, based on closely related molecules, offer a robust framework for initiating and interpreting such research.
References
The Biological Potential of the Benzo[b]thiophene Scaffold: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzo[b]thiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. This bicyclic system, consisting of a benzene ring fused to a thiophene ring, imparts favorable physicochemical properties to molecules, including lipophilicity and metabolic stability, making it an attractive framework for drug design. This technical guide provides a comprehensive overview of the diverse biological potential of benzo[b]thiophene derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities. Detailed experimental protocols for key biological assays, tabulated quantitative data for structure-activity relationship (SAR) analysis, and visualizations of relevant signaling pathways are presented to serve as a valuable resource for researchers in the field of drug discovery and development.
Introduction
Benzo[b]thiophene and its derivatives have garnered significant attention from the scientific community due to their wide spectrum of pharmacological activities. The structural versatility of the benzo[b]thiophene nucleus allows for substitution at various positions, enabling the fine-tuning of biological activity and pharmacokinetic properties. Several FDA-approved drugs, such as the selective estrogen receptor modulator Raloxifene and the 5-lipoxygenase inhibitor Zileuton , feature this scaffold, highlighting its clinical significance. This guide will delve into the key therapeutic areas where benzo[b]thiophene derivatives have shown promise.
Anticancer Activity
Benzo[b]thiophene derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Inhibition of STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and plays a pivotal role in tumor progression. Benzo[b]thiophene-1,1-dioxide derivatives have been identified as potent inhibitors of STAT3 phosphorylation and its downstream signaling.
Inhibition of RhoA/ROCK Signaling Pathway
The RhoA/ROCK signaling pathway is implicated in cancer cell migration, invasion, and metastasis. Certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been shown to target this pathway, thereby inhibiting the metastatic potential of cancer cells.[1]
Quantitative Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative benzo[b]thiophene derivatives against various human cancer cell lines, with data presented as IC50 or GI50 values (the concentration required to inhibit cell growth by 50%).
| Compound ID | Derivative Class | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 1 | Acrylonitrile | Leukemia (CCRF-CEM) | 0.021 | [2] |
| 1 | Acrylonitrile | CNS (SF-268) | 0.029 | [2] |
| 1 | Acrylonitrile | Prostate (PC-3) | 0.033 | [2] |
| 2 | Acrylonitrile | Leukemia (K-562) | 0.010 | [2] |
| 2 | Acrylonitrile | Colon (HCT-116) | 0.010 | [2] |
| 2 | Acrylonitrile | Prostate (DU-145) | 0.010 | [2] |
| 3 | Acrylonitrile | Leukemia (RPMI-8226) | <0.010 | [2] |
| 3 | Acrylonitrile | Colon (COLO 205) | <0.010 | [2] |
| 3 | Acrylonitrile | Breast (T-47D) | >100 | [2] |
| 4 | 1,1-Dioxide | MDA-MB-231 | 1.83 | [3] |
| 4 | 1,1-Dioxide | MCF-7 | 3.45 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the benzo[b]thiophene derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Antimicrobial Activity
Benzo[b]thiophene derivatives have shown significant activity against a broad spectrum of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial efficacy is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
Quantitative Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of representative benzo[b]thiophene derivatives, with data presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of the compound that inhibits the visible growth of a microorganism).
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 5 | Acylhydrazone | Staphylococcus aureus ATCC 29213 | 4 | [3] |
| 5 | Acylhydrazone | S. aureus (MRSA) | 4 | [3] |
| 6 | 3-Halo | Bacillus cereus | 16 | [4] |
| 6 | 3-Halo | Candida albicans | 16 | [4] |
| 7 | 3-Ethynyl | Staphylococcus aureus | 62.5 | [5] |
| 8 | 3-Ethynyl | Candida albicans | 125 | [5] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. broadpharm.com [broadpharm.com]
- 3. books.rsc.org [books.rsc.org]
- 4. scientificarchives.com [scientificarchives.com]
- 5. Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[b]thiophene, a heterocyclic compound composed of a benzene ring fused to a thiophene ring, serves as a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, making them promising candidates for drug discovery and development. This technical guide focuses on Benzo[b]thiophene-2-carboxylic hydrazide and its related compounds, providing a comprehensive overview of their synthesis, biological activities, and underlying mechanisms of action. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in the exploration of novel therapeutic agents.
Synthesis and Chemical Properties
The synthesis of this compound and its derivatives typically involves a multi-step process commencing with the formation of the benzo[b]thiophene core, followed by functionalization at the 2-position to introduce the carboxylic hydrazide moiety. Subsequent reactions with various aldehydes or other electrophiles allow for the generation of a diverse library of acylhydrazone and other related derivatives.
General Synthesis Workflow
Caption: General synthetic route to Benzo[b]thiophene-2-acylhydrazone derivatives.
Biological Activities and Quantitative Data
Derivatives of this compound have exhibited a remarkable spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular effects. The following tables summarize the quantitative data from various studies.
Antimicrobial Activity
Many Benzo[b]thiophene-2-carbohydrazide derivatives have shown significant activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains.[1][2][3][4]
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (MRSA) | 4 | [2][3] |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (Daptomycin-resistant) | 4 | [2][3] |
| Derivative 7b | Multidrug-resistant M. tuberculosis H37Ra | 2.73-22.86 | [5][6] |
| Derivative 8c | M. bovis BCG (dormant) | 0.61 | [5][6] |
| Derivative 8g | M. bovis BCG (dormant) | 0.60 | [5][6] |
Anticancer Activity
The anticancer potential of these compounds has been evaluated against various cancer cell lines, with several derivatives demonstrating potent cytotoxic effects.[5][7]
| Compound ID | Cell Line | IC50/EC50 (µM) | Reference |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | MDA-MB-231 (Breast) | 126.67 | [5][7] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | HepG2 (Liver) | 67.04 | [5][7] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | LNCaP (Prostate) | 127.59 | [5][7] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Caco-2 (Colon) | 63.74 | [5][7] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Panc-1 (Pancreatic) | 76.72 | [5][7] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | HeLa (Cervical) | 146.75 | [5][7] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Ishikawa (Endometrial) | 110.84 | [5][7] |
Anti-inflammatory Activity
Certain derivatives have shown promising anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO).[7]
| Compound | Cell Line | Assay | Result | Reference |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | RAW264.7 | NO production | Significant reduction in LPS-induced NO | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following are key experimental protocols for the synthesis and biological evaluation of this compound derivatives.
Synthesis of this compound
A common route to this compound involves the initial synthesis of the corresponding carboxylic acid, followed by reaction with hydrazine.
Step 1: Synthesis of Benzo[b]thiophene-2-carboxylic Acid A general procedure involves the hydrolysis of a Benzo[b]thiophene-2-carboxylate ester.[2] To a solution of the ester in a suitable solvent like ethanol, an aqueous solution of a base such as sodium hydroxide is added.[2] The mixture is stirred, typically at room temperature, until the reaction is complete.[2] Acidification of the reaction mixture with an acid like hydrochloric acid precipitates the carboxylic acid, which can then be isolated by filtration.[2]
Step 2: Synthesis of this compound The synthesized Benzo[b]thiophene-2-carboxylic acid is then converted to the hydrazide.[8] This is often achieved by reacting the carboxylic acid with hydrazine hydrate in a solvent such as ethanol under reflux.[8] Upon cooling, the product crystallizes and can be collected by filtration.[8]
Synthesis of Acylhydrazone Derivatives
The acylhydrazone derivatives are typically prepared by the condensation of this compound with various aldehydes or ketones.[2][3]
General Procedure: Equimolar amounts of this compound and the desired aldehyde or ketone are dissolved in a suitable solvent, such as ethanol or acetic acid.[2][3] A catalytic amount of acid (e.g., a few drops of concentrated sulfuric acid) can be added to facilitate the reaction.[3] The reaction mixture is then heated under reflux for a period ranging from a few hours to overnight.[2] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid product is collected by filtration, washed, and can be further purified by recrystallization.[2][3]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[1][9][10]
Protocol:
-
A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.[9]
-
Each well is then inoculated with a standardized suspension of the target microorganism.[9]
-
The plates are incubated under appropriate conditions for the specific microorganism.[1]
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1][9]
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of potential anticancer agents.[11][12][13][14]
Protocol:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.[14]
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).[14]
-
Following treatment, an MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.[11][14]
-
The formazan crystals are then dissolved in a solubilizing agent, such as DMSO.[11][14]
-
The absorbance of the resulting colored solution is measured using a microplate reader, which is proportional to the number of viable cells.[11][14] The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Anti-inflammatory Activity Assessment: Griess Assay for Nitric Oxide Production
The Griess assay is used to measure the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.[15][16][17][18]
Protocol:
-
RAW 264.7 macrophage cells are seeded in a 96-well plate.[18]
-
The cells are pre-treated with various concentrations of the test compound before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).[18]
-
After incubation, the cell culture supernatant is collected.[18]
-
The supernatant is then mixed with Griess reagent, which reacts with nitrite (a stable product of NO) to form a colored azo dye.[18]
-
The absorbance of the solution is measured with a spectrophotometer, and the amount of nitrite is determined, indicating the level of NO production.[18]
Mechanisms of Action and Signaling Pathways
The diverse biological activities of this compound derivatives stem from their interaction with various cellular targets and modulation of key signaling pathways.
Induction of Apoptosis in Cancer Cells
Several Benzo[b]thiophene derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This process is often mediated through the intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases and modulation of Bcl-2 family proteins.[5][7][19][20]
Caption: Proposed apoptotic pathway induced by some Benzo[b]thiophene derivatives.
Inhibition of the RhoA/ROCK Signaling Pathway
The RhoA/ROCK signaling pathway plays a crucial role in cell migration, invasion, and proliferation, and its dysregulation is implicated in cancer metastasis. Certain Benzo[b]thiophene derivatives have been identified as inhibitors of this pathway.[21]
Caption: Inhibition of the RhoA/ROCK signaling pathway by Benzo[b]thiophene derivatives.
Inhibition of the STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell survival and proliferation. Some Benzo[b]thiophene derivatives have been shown to inhibit STAT3 signaling.[22][23]
Caption: Inhibition of the STAT3 signaling pathway by Benzo[b]thiophene derivatives.
Conclusion
This compound and its derivatives represent a promising class of compounds with a wide range of biological activities. Their synthetic accessibility allows for the creation of diverse chemical libraries for screening and optimization. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into their therapeutic potential. The elucidation of their mechanisms of action, including the modulation of key signaling pathways, opens up new avenues for the rational design of novel and more potent drug candidates. Continued investigation in this area is warranted to fully explore the therapeutic utility of this versatile chemical scaffold.
References
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Benzo[ b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antitubercular Activity of New Benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oiccpress.com [oiccpress.com]
- 8. ac1.hhu.de [ac1.hhu.de]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Broth microdilution method: Significance and symbolism [wisdomlib.org]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. The Griess assay: suitable for a bio-guided fractionation of anti-inflammatory plant extracts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mjas.analis.com.my [mjas.analis.com.my]
- 19. researchgate.net [researchgate.net]
- 20. New benzo(b)thiophenesulphonamide 1,1-dioxide derivatives induce a reactive oxygen species-mediated process of apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Applications of Benzo[b]thiophene-2-carboxylic Hydrazide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Benzo[b]thiophene-2-carboxylic hydrazide and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This document provides detailed application notes on their use as antimicrobial, anticancer, and anti-inflammatory agents, complete with experimental protocols and quantitative data to facilitate further research and drug development.
Antimicrobial Applications
Derivatives of this compound, particularly its acylhydrazone analogs, have shown significant promise as antimicrobial agents, especially against multidrug-resistant bacteria.[1][2][3]
Application Note:
Acylhydrazone derivatives of this compound are synthesized by reacting the hydrazide with various aromatic or heteroaromatic aldehydes.[1][4] This modular synthesis allows for extensive structural diversification, leading to the identification of potent antibacterial compounds. One notable derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, has demonstrated a minimal inhibitory concentration (MIC) of 4 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant strains.[1][2][4] These compounds are of particular interest for developing new antibiotics to combat the growing threat of antimicrobial resistance.[1]
Quantitative Data: Antimicrobial Activity
| Compound ID | Derivative Structure | Target Organism | MIC (µg/mL) | Reference |
| II.b | (E)-6-chloro-N'-(pyridin-2-ylmethylene) | S. aureus (Reference strain) | 4 | [1] |
| II.b | (E)-6-chloro-N'-(pyridin-2-ylmethylene) | S. aureus (Methicillin-resistant) | 4 | [1] |
| II.b | (E)-6-chloro-N'-(pyridin-2-ylmethylene) | S. aureus (Daptomycin-resistant) | 4 | [1] |
Experimental Protocol: Agar Disk Diffusion Assay
This protocol outlines the standardized agar disk diffusion method for assessing the antimicrobial activity of this compound derivatives.[5][6][7][8]
Materials:
-
Test compound (this compound derivative)
-
Sterile paper disks (6 mm diameter)
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline solution (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler
Procedure:
-
Inoculum Preparation: From a fresh, pure culture of the test bacterium, select 3-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the adjusted inoculum. Rotate the swab against the inside of the tube to remove excess liquid.
-
Evenly streak the swab over the entire surface of an MHA plate in three directions to ensure a confluent lawn of growth.
-
Disk Preparation and Application: Aseptically apply a known concentration of the test compound solution onto sterile paper disks. Allow the disks to dry completely in a sterile environment.
-
Using sterile forceps, place the impregnated disks onto the inoculated MHA plate.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.
-
Data Collection: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
Anticancer Applications
This compound derivatives have emerged as a promising class of compounds with potent anticancer activities against various human cancer cell lines.[5][9][10]
Application Note:
The anticancer effects of these derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell migration and colony formation.[5][9] For instance, certain diarylthiophene-2-carbohydrazide derivatives have shown significant inhibitory activity against pancreatic cancer cell lines. The mechanism of action can involve the activation of pro-apoptotic genes such as BAX, CASP3, CASP8, CASP9, and P53.[5][9]
Quantitative Data: Anticancer Activity
| Compound ID | Cancer Cell Line | Assay | IC50 / EC50 (µM) | Reference |
| 7f | MIA PaCa-2 (Pancreatic) | MTT | 4.86 | |
| IPBT | HepG2 (Liver) | Cytotoxicity | 67.04 | [5][9] |
| IPBT | Caco-2 (Colon) | Cytotoxicity | 63.74 | [5][9] |
| IPBT | Panc-1 (Pancreatic) | Cytotoxicity | 76.72 | [5][9] |
| IPBT | MDA-MB-231 (Breast) | Cytotoxicity | 126.67 | [5][9] |
| IPBT | LNCaP (Prostate) | Cytotoxicity | 127.59 | [5][9] |
| IPBT | HeLa (Cervical) | Cytotoxicity | 146.75 | [5][9] |
| IPBT | Ishikawa (Endometrial) | Cytotoxicity | 110.84 | [5][9] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and the cytotoxic potential of this compound derivatives.[1][11][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Applications
This compound and its derivatives have demonstrated significant anti-inflammatory and analgesic properties.[13][14]
Application Note:
The anti-inflammatory mechanism of these compounds is linked to the downregulation of pro-inflammatory mediators. Studies have shown that they can significantly reduce the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5][9] This is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][9] Certain derivatives have shown potency comparable to or greater than standard non-steroidal anti-inflammatory drugs (NSAIDs) like piroxicam.[13]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo protocol is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.[2][10][15][16][17]
Materials:
-
Rodents (rats or mice)
-
Test compound
-
Carrageenan solution (1% in sterile saline)
-
Positive control (e.g., indomethacin or piroxicam)
-
Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose)
-
Pletysmometer or calipers
Procedure:
-
Animal Acclimation and Grouping: Acclimate the animals to the laboratory conditions for at least a week. Divide the animals into groups: vehicle control, positive control, and test compound groups.
-
Compound Administration: Administer the test compound, positive control, or vehicle to the respective animal groups via an appropriate route (e.g., oral or intraperitoneal).
-
Induction of Inflammation: After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group at each time point.
Visualizations
General Synthetic Workflow
Caption: General synthesis of Benzo[b]thiophene-2-acylhydrazones.
Anticancer MTT Assay Workflow
Caption: Workflow of the MTT cytotoxicity assay.
Anti-inflammatory Signaling Pathway
Caption: Inhibition of pro-inflammatory mediators.
References
- 1. benchchem.com [benchchem.com]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asm.org [asm.org]
- 7. benchchem.com [benchchem.com]
- 8. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 9. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
- 10. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 14. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. inotiv.com [inotiv.com]
Benzo[b]thiophene-2-carboxylic Hydrazide: A Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzo[b]thiophene and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2][3] Benzo[b]thiophene-2-carboxylic hydrazide has emerged as a key building block in the synthesis of diverse heterocyclic compounds. Its reactive hydrazide functional group provides a versatile handle for constructing various five- and six-membered heterocyclic rings, such as acylhydrazones, oxadiazoles, thiadiazoles, triazoles, pyrazoles, and thiazoles. This document provides detailed protocols and application notes for the synthesis of several important classes of heterocyclic compounds derived from this compound, offering valuable tools for researchers in drug discovery and materials science.
I. Synthesis of Benzo[b]thiophene-2-acylhydrazones
Acylhydrazones are an important class of compounds known for their diverse biological activities. The synthesis of benzo[b]thiophene-2-acylhydrazones is a straightforward and high-yielding reaction involving the condensation of this compound with various aromatic or heteroaromatic aldehydes.[1][4]
Experimental Protocol: General Procedure for the Synthesis of N'-Acylhydrazones [4]
-
Preparation of this compound:
-
To a solution of the corresponding benzo[b]thiophene-2-carboxylic acid (1.1 eq.) and tert-butyl carbazate (1.0 eq.) in anhydrous dichloromethane (DCM), add 4-dimethylaminopyridine (DMAP) (0.13 eq.) at 0 °C.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq.) in anhydrous DCM dropwise.
-
Stir the mixture at room temperature for 24 hours.
-
Filter the reaction mixture through Celite® and wash with DCM.
-
Concentrate the filtrate and purify the resulting oil by chromatography to obtain tert-butyl 2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate.[4]
-
Stir a solution of the tert-butyl protected hydrazide (1 eq.) and trifluoroacetic acid (TFA) (20 eq.) in anhydrous DCM at room temperature for 18 hours.
-
Co-evaporate the mixture with toluene to yield the crude this compound as a white solid.
-
-
Synthesis of Acylhydrazone:
-
Dilute the crude this compound in methanol.
-
Add the desired substituted aldehyde (2 eq.) at room temperature.
-
Reflux the reaction mixture for 2 hours.
-
The final acylhydrazone product crystallizes from the reaction mixture upon cooling.
-
Quantitative Data: Synthesis of Benzo[b]thiophene-2-acylhydrazones
| Aldehyde Substituent | Product | Yield (%) | Reference |
| 4-Nitrobenzylidene | (E)-N'-(4-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide | 30 | [4] |
| 3-Nitrobenzylidene | (E)-N'-(3-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide | 36 | [4] |
| 4-Chlorobenzylidene | (E)-N'-(4-Chlorobenzylidene)benzo[b]thiophene-2-carbohydrazide | 62 | [4] |
| 4-Fluorobenzylidene | (E)-N'-(4-Fluorobenzylidene)benzo[b]thiophene-2-carbohydrazide | 44 | [4] |
| 3-Hydroxybenzylidene | (E)-N'-(3-Hydroxybenzylidene)benzo[b]thiophene-2-carbohydrazide | 27 | [4] |
| Pyridin-3-ylmethylene | (E)-N'-(Pyridin-3-ylmethylene)benzo[b]thiophene-2-carbohydrazide | 67 | [4] |
| Pyridin-4-ylmethylene | (E)-N'-(Pyridin-4-ylmethylene)benzo[b]thiophene-2-carbohydrazide | 30 | [4] |
| 3-Carboxybenzylidene | (E)-3-((2-(Benzo[b]thiophene-2-carbonyl)hydrazineylidene)methyl)benzoic acid | 85 | [4] |
| 2-Carboxybenzylidene | (E)-2-((2-(Benzo[b]thiophene-2-carbonyl)hydrazono)methyl)benzoic acid | 45 | [4] |
Workflow Diagram:
Caption: Workflow for the synthesis of N'-acylhydrazones.
II. Synthesis of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles
1,3,4-Oxadiazole and 1,3,4-thiadiazole moieties are important pharmacophores found in numerous biologically active compounds. A common route to these heterocycles involves the cyclization of N-acylhydrazones or related intermediates. The following protocols detail the synthesis of 2-(3-chloro-1-benzothien-2-yl)-1,3,4-oxadiazole and its thiadiazole analog starting from 3-chloro-benzo[b]thiophene-2-carbonyl chloride.[5]
Experimental Protocol: Synthesis of 2-(3-chloro-1-benzothien-2-yl)-1,3,4-oxadiazole/thiadiazole
-
Preparation of 3-chloro-benzo[b]thiophene-2-carboxylic hydrazide:
-
Add hydrazine hydrate (0.0018 mol) dropwise to a solution of 3-chloro-2-chlorocarbonylbenzo[b]thiophene (0.001 mol) in dry chloroform (5 mL).
-
Reflux the mixture for one hour.
-
Remove the solvent under vacuum and crystallize the solid product from ethanol to yield 3-chloro-benzo[b]thiophene-2-carboxylic hydrazide. (73% yield).
-
-
Preparation of N-formyl acid hydrazide:
-
React the 3-chloro-benzo[b]thiophene-2-carboxylic hydrazide with formic acid to obtain the corresponding N-formyl acid hydrazide.[5]
-
-
Cyclization to 1,3,4-Oxadiazole or 1,3,4-Thiadiazole:
-
To a solution of the N-formyl acid hydrazide (0.01 mol) in xylene (150 mL), add phosphorous pentoxide (for oxadiazole) or phosphorous pentasulphide (for thiadiazole) (0.01 mol).
-
Reflux the mixture for one hour.
-
Evaporate the solvent, add water (10 mL), and extract with chloroform.
-
Evaporate the chloroform and recrystallize the residue from benzene or ethyl acetate.
-
Reaction Pathway Diagram:
Caption: Synthesis of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives.
III. Synthesis of 1,2,4-Triazoles
1,2,4-Triazoles are another class of heterocycles with significant applications in medicinal and agricultural chemistry. They can be synthesized from carboxylic acid hydrazides through the formation of a thiosemicarbazide intermediate, followed by cyclization.[5]
Experimental Protocol: Synthesis of 5-(3-chloro-1-benzothien-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol
-
Preparation of the Thiosemicarbazide Intermediate:
-
Reflux a mixture of 3-chloro-benzo[b]thiophene-2-carboxylic hydrazide (0.01 mol) and phenyl isothiocyanate (0.01 mol) in dry benzene for 6 hours.
-
Cool the reaction mixture and filter the solid material.
-
Recrystallize the solid from methanol to obtain the thiosemicarbazide intermediate.
-
-
Cyclization to the 1,2,4-Triazole:
-
Reflux a stirring mixture of the thiosemicarbazide (1 mmol) and sodium hydroxide (40 mg, 1 mmol) for 4 hours.
-
After cooling, acidify the solution with hydrochloric acid.
-
Filter the precipitate to obtain 5-(3-chloro-1-benzothien-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol.
-
Reaction Pathway Diagram:
Caption: Synthesis of a 1,2,4-triazole derivative.
IV. Synthesis of Pyrazoles (Proposed Method)
While a direct synthesis of pyrazoles from this compound is not extensively documented, a common method for pyrazole synthesis involves the condensation of hydrazides with 1,3-dicarbonyl compounds like acetylacetone or ethyl acetoacetate.[6] This general method can be adapted for the target precursor.
Proposed Experimental Protocol: Synthesis of 3-(Benzo[b]thiophen-2-yl)-5-methyl-1H-pyrazole
-
To a solution of this compound (0.01 mol) in absolute ethanol, add acetylacetone (0.01 mol) and a catalytic amount of acetic acid.
-
Reflux the reaction mixture for 7 hours.
-
Cool the mixture to room temperature.
-
The precipitated product can be filtered and recrystallized from ethanol.
Conceptual Reaction Diagram:
Caption: Proposed synthesis of a pyrazole derivative.
V. Synthesis of Thiazoles (Proposed Method)
The Hantzsch thiazole synthesis is a classical method for the preparation of thiazole rings, which involves the reaction of a thioamide with an α-haloketone.[7] To utilize this compound as a precursor, it would first need to be converted to the corresponding carbothioamide.
Proposed Experimental Protocol: Synthesis of a Benzo[b]thiophene-substituted Thiazole
-
Conversion of Hydrazide to Carbothioamide (Thiosemicarbazide):
-
A general method involves reacting the hydrazide with an isothiocyanate. For the synthesis of an unsubstituted thioamide, reaction with a reagent like thiophosgene followed by a nucleophile or other specialized methods would be required. A plausible route is the reaction of the hydrazide with carbon disulfide in the presence of a base to form a dithiocarbazate, which can then be converted to the thiosemicarbazide.
-
-
Hantzsch Thiazole Synthesis:
-
Once the benzo[b]thiophene-2-carbothioamide (or a suitable thiosemicarbazide derivative) is obtained, it can be reacted with an α-haloketone (e.g., phenacyl bromide) in a suitable solvent like ethanol.
-
The reaction mixture is typically heated to afford the desired thiazole derivative.
-
Conceptual Reaction Diagram:
Caption: Proposed pathway for thiazole synthesis.
This compound is a readily accessible and highly versatile precursor for the synthesis of a wide range of heterocyclic compounds. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of novel molecules with potential applications in medicinal chemistry and materials science. Further exploration of the reaction conditions and substrate scope will undoubtedly lead to the discovery of new and interesting heterocyclic systems based on the benzo[b]thiophene scaffold.
References
- 1. scribd.com [scribd.com]
- 2. SYNTHESIS OF PYRIDAZINONE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for the Synthesis of Schiff Bases from Benzo[b]thiophene-2-carboxylic hydrazide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Schiff bases derived from Benzo[b]thiophene-2-carboxylic hydrazide. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] The synthesis involves the condensation reaction between this compound and various aromatic or heteroaromatic aldehydes.
General Reaction Scheme
The fundamental reaction for the synthesis of these Schiff bases involves the nucleophilic addition of the primary amine group of the hydrazide to the electrophilic carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) group of the Schiff base.
Figure 1: General Reaction Scheme
Caption: Reaction of this compound with an aldehyde or ketone.
Experimental Protocol
This protocol outlines a general procedure for the synthesis of Schiff bases from this compound. Specific quantities and reaction times may need to be optimized for different aldehydes or ketones.
Materials:
-
This compound
-
Substituted aldehyde or ketone (e.g., pyridin-2-yl-formaldehyde, 4-nitrobenzaldehyde, 3-nitrobenzaldehyde)[1]
-
Ethanol (absolute)[4]
-
Glacial Acetic Acid (optional, as catalyst)[4]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Dissolution of Hydrazide: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable volume of absolute ethanol. Stir the mixture until the hydrazide is completely dissolved. Gentle heating may be applied if necessary.
-
Addition of Aldehyde/Ketone: To the stirred solution of the hydrazide, add an equimolar amount (1 equivalent) of the desired aldehyde or ketone.
-
Catalyst Addition (Optional): Add a few drops (2-5) of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.[4]
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for a period of 3 to 20 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The solid Schiff base product will often precipitate out of the solution upon cooling. The precipitation can be further induced by placing the flask in an ice bath.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a DMF-ethanol mixture, to obtain the pure Schiff base.[5]
-
Drying: Dry the purified product in a desiccator or a vacuum oven at an appropriate temperature.
Figure 2: Experimental Workflow
Caption: Step-by-step workflow for the synthesis of Schiff bases.
Data Presentation
The following table summarizes the reaction conditions and characterization data for a selection of Schiff bases synthesized from this compound.
| Compound ID | Aldehyde/Ketone Reactant | Solvent | Yield (%) | M.P. (°C) | Spectroscopic Data | Reference |
| I.b | 4-(Dimethylamino)benzaldehyde | Ethanol | 45 | - | MS (ESI) m/z = 324.1 [M + H]⁺ | [2] |
| I.g | 4-Hydroxybenzaldehyde | Ethanol | 10 | - | MS (ESI) m/z = 297.1 [M + H]⁺ | [2] |
| I.h | 4-Hydroxy-3-methoxybenzaldehyde | Ethanol | 41 | - | MS (ESI) m/z = 327.1 [M + H]⁺ | [2] |
| I.k | 3-Nitrobenzaldehyde | Ethanol | 36 | - | MS (ESI) m/z = 326.1 [M + H]⁺ | [1] |
| I.l | 4-Nitrobenzaldehyde | Ethanol | 30 | - | HRMS (ESI) m/z: calcd. for C₁₆H₁₀N₃O₃S [M - H]⁻ 324.0448, found 324.0449 | [1][2] |
| I.m | 2-Formylbenzoic acid | Ethanol | 45 | - | MS (ESI) m/z = 325.1 [M + H]⁺ | [2] |
| I.n | 3-Formylbenzoic acid | Ethanol | 85 | - | HRMS (ESI) m/z: calcd. for C₁₇H₁₃N₂O₃S [M + H]⁺ 325.0641, found 325.0626 | [1] |
| I.o | 4-Formylbenzoic acid | Ethanol | 39 | - | MS (ESI) m/z = 325.1 [M + H]⁺ | [2] |
Characterization
The synthesized Schiff bases can be characterized using various spectroscopic techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) in the range of 1587-1645 cm⁻¹, and the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the hydrazide.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the Schiff base is indicated by a singlet signal for the azomethine proton (-CH=N-) typically observed in the range of δ 8.0-9.0 ppm. Aromatic protons will appear in the range of δ 7.0-8.5 ppm. The NH proton of the hydrazide moiety gives a singlet at around δ 11.8-12.4 ppm.[1][2]
-
¹³C NMR: The carbon of the azomethine group typically appears in the range of δ 140-160 ppm.
-
-
Mass Spectrometry (MS): The molecular weight of the synthesized Schiff base can be confirmed by the molecular ion peak in the mass spectrum.[1][2]
Applications
Schiff bases derived from this compound are valuable scaffolds in drug discovery. They have been investigated for a variety of biological activities, including:
-
Antimicrobial Agents: These compounds have shown promising activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA).[1][2]
-
Anticancer Agents: Some derivatives have been evaluated for their cytotoxic activity against cancer cell lines.[4]
-
Antioxidant and Anti-inflammatory agents: The core structure is also found in compounds with antioxidant and anti-inflammatory properties.[1]
The versatile synthetic route and the diverse biological activities make these Schiff bases an important class of compounds for further investigation and development in the field of medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of some schiff bases derived from benzoin, salicylaldehyde, aminophenol and 2,4 dinitrophenyl hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 5. jmchemsci.com [jmchemsci.com]
Application Notes and Protocols: Benzo[b]thiophene-2-carboxylic Hydrazide as a Scaffold for Novel Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens presents a significant challenge to global health. Benzo[b]thiophene derivatives have been identified as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial properties. This document focuses on the application of Benzo[b]thiophene-2-carboxylic hydrazide as a key intermediate in the synthesis of novel antimicrobial agents, particularly acylhydrazone derivatives. These derivatives have shown significant activity against various bacterial strains, including resistant variants like methicillin-resistant Staphylococcus aureus (MRSA).
Application Notes
The primary application of this compound in an antimicrobial context is as a scaffold for the synthesis of more complex molecules, most notably acylhydrazones. The hydrazide itself is typically a precursor and the final acylhydrazone products exhibit the desired biological activity. The combination of the benzo[b]thiophene nucleus with the acylhydrazone moiety has proven to be a fruitful strategy in developing new potential antibiotics.[1][2]
Antimicrobial Spectrum
Derivatives of this compound have demonstrated notable activity against Gram-positive bacteria, especially Staphylococcus aureus.[1][2][3][4][5] Some compounds also show activity against Gram-negative bacteria and fungi, although this is less consistently reported in the literature. One notable derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, has shown a minimal inhibitory concentration (MIC) of 4 µg/mL against both a reference strain and two clinically isolated resistant strains of S. aureus.[1][2][3][4][5]
Mechanism of Action
While the precise mechanism of action for Benzo[b]thiophene-2-carbohydrazide derivatives is not fully elucidated, related hydrazone compounds have been suggested to exert their antibacterial effects through the inhibition of essential bacterial enzymes. One potential target is DNA gyrase, an enzyme crucial for DNA replication and repair in bacteria.[6] Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately, bacterial cell death.
Caption: Hypothetical mechanism of action for Benzo[b]thiophene acylhydrazones.
Data Presentation
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for a selection of Benzo[b]thiophene-2-acylhydrazone derivatives against various bacterial strains. This data is compiled from the cited literature and illustrates the potential of this chemical class.
Table 1: Antimicrobial Activity of Benzo[b]thiophene-2-acylhydrazone Derivatives against Staphylococcus aureus
| Compound ID | R-Group (from aldehyde) | Strain | MIC (µg/mL) | Reference |
| II.b | Pyridin-2-yl (with 6-Cl on benzothiophene) | S. aureus ATCC 25923 | 4 | [1][2][3][4][5] |
| II.b | Pyridin-2-yl (with 6-Cl on benzothiophene) | Methicillin-Resistant S. aureus (Clinical Isolate) | 4 | [1][2][3][4][5] |
| II.b | Pyridin-2-yl (with 6-Cl on benzothiophene) | Daptomycin-Resistant S. aureus (Clinical Isolate) | 4 | [1][2][3][4][5] |
| 1e | Benzonapthyl | S. aureus | 10-20 | [7] |
| 1g | Tolyl | S. aureus | 10-20 | [7] |
| 1h | Tolyl | S. aureus | 10-20 | [7] |
Table 2: Antimicrobial Activity Against Other Bacterial Strains
| Compound ID | R-Group (from aldehyde) | Strain | MIC (µg/mL) | Reference |
| 1e, 1g, 1h | Benzonapthyl, Tolyl | Klebsiella pneumoniae | 20 | [7] |
Experimental Protocols
The following protocols are generalized from methodologies reported in the scientific literature for the synthesis and antimicrobial evaluation of Benzo[b]thiophene-2-acylhydrazones.
Protocol 1: Synthesis of Benzo[b]thiophene-2-acylhydrazones
This protocol describes the two-step synthesis of the target compounds, starting from the corresponding carboxylic acid.
Caption: General workflow for the synthesis of Benzo[b]thiophene-2-acylhydrazones.
Materials:
-
Substituted Benzo[b]thiophene-2-carboxylic acid
-
tert-butyl carbazate
-
DCC (N,N'-Dicyclohexylcarbodiimide) or other coupling agent
-
DMAP (4-Dimethylaminopyridine)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Substituted aromatic or heteroaromatic aldehydes
-
Ethanol
-
Standard laboratory glassware and purification equipment (e.g., for column chromatography)
Procedure:
Step 1: Synthesis of tert-butyl-2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate [2]
-
Dissolve the starting Benzo[b]thiophene-2-carboxylic acid and tert-butyl carbazate in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add DMAP followed by a dropwise addition of a solution of DCC in anhydrous DCM.
-
Allow the mixture to warm to room temperature and stir for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the protected hydrazide.
Step 2: Synthesis of this compound [2]
-
Dissolve the product from Step 1 in anhydrous DCM.
-
Add an excess of TFA and stir at room temperature for 18 hours.
-
Concentrate the mixture under vacuum to remove the solvent and excess TFA to yield the hydrazide salt.
Step 3: Synthesis of the final Benzo[b]thiophene-2-acylhydrazone [1]
-
Dissolve the this compound in ethanol.
-
Add the desired aromatic or heteroaromatic aldehyde to the solution.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture. The product may precipitate out of solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If necessary, purify the product further by recrystallization or column chromatography.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standard method for determining the antimicrobial susceptibility of the synthesized compounds.[8][9]
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
Materials:
-
Synthesized Benzo[b]thiophene-2-acylhydrazone compounds
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Bacterial strains for testing
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Prepare a stock solution of each test compound in DMSO (e.g., at 10 mg/mL).
-
In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in the appropriate broth to achieve a range of desired final concentrations.
-
Prepare a bacterial inoculum by suspending colonies from an overnight culture in broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Add the diluted bacterial suspension to each well containing the serially diluted compound. Include positive (broth + inoculum, no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the plates. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel antimicrobial agents. The resulting acylhydrazone derivatives have demonstrated potent activity, particularly against Gram-positive pathogens like S. aureus. The protocols provided herein offer a framework for the synthesis and evaluation of new analogs, contributing to the ongoing search for effective therapeutics to combat antimicrobial resistance. Further research into the mechanism of action and structure-activity relationships will be crucial for the rational design of more potent and selective compounds based on this promising scaffold.
References
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Benzo[ b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus | Semantic Scholar [semanticscholar.org]
- 6. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Development of Anticancer Agents from Benzo[b]thiophene-2-carboxylic Hydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of novel anticancer agents derived from the versatile scaffold, Benzo[b]thiophene-2-carboxylic hydrazide. This document outlines the synthesis, biological evaluation, and mechanistic insights of these compounds, offering detailed protocols and data to guide further research and development in this promising area of oncology.
Introduction
Benzo[b]thiophene derivatives are a well-established class of heterocyclic compounds with a wide range of pharmacological activities, including notable anticancer properties. The incorporation of a carbohydrazide moiety at the 2-position of the benzo[b]thiophene core provides a key building block for the synthesis of a diverse library of derivatives. These derivatives have demonstrated significant potential as anticancer agents by targeting various cancer-relevant pathways, such as inducing apoptosis, inhibiting cell cycle progression, and modulating kinase activity. This document serves as a practical guide for the synthesis and evaluation of novel anticancer candidates based on this scaffold.
Data Presentation: Anticancer Activity of Benzo[b]thiophene Derivatives
The following tables summarize the in vitro anticancer activity of representative benzo[b]thiophene derivatives against a panel of human cancer cell lines. The data is presented as IC50 or EC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth or viability.
Table 1: Cytotoxic Activity of 3-iodo-2-phenylbenzo[b]thiophene (IPBT) [1][2]
| Cell Line | Cancer Type | EC50 (µM)[1][2] |
| MDA-MB-231 | Breast Cancer | 126.67 |
| HepG2 | Liver Cancer | 67.04 |
| LNCaP | Prostate Cancer | 127.59 |
| Caco-2 | Colorectal Cancer | 63.74 |
| Panc-1 | Pancreatic Cancer | 76.72 |
| HeLa | Cervical Cancer | 146.75 |
| Ishikawa | Endometrial Cancer | 110.84 |
Table 2: Kinase Inhibitory Activity of Tetrahydrobenzo[b]thiophene Derivatives [3][4]
| Compound | Target Kinase | IC50 (nM) |
| 7d | Pim-1 | High Activity |
| 7e | Pim-1 | High Activity |
| 11b | Pim-1 | High Activity |
| 11c | Pim-1 | High Activity |
| 16d | Pim-1 | High Activity |
| 18c | Pim-1 | High Activity |
| 23e | Pim-1 | High Activity |
| 5b | c-Met | High Activity |
| 5c | c-Met | High Activity |
| 7c | c-Met | High Activity |
| 7d | c-Met | High Activity |
| 11b | c-Met | High Activity |
| 14a | c-Met | High Activity |
| 16b | c-Met | High Activity |
| 18b | c-Met | High Activity |
| 19 | c-Met | High Activity |
| 21a | c-Met | High Activity |
| 23c | c-Met | High Activity |
| 23d | c-Met | High Activity |
| 23i | c-Met | High Activity |
Note: "High Activity" indicates that the compounds were identified as potent inhibitors in the study, though specific IC50 values were not always provided in the abstracts.
Experimental Protocols
General Synthesis of Benzo[b]thiophene-2-carbohydrazide Derivatives (Hydrazones)
This protocol describes a general method for the synthesis of N'-substituted-benzo[b]thiophene-2-carbohydrazide derivatives, commonly known as hydrazones.
Workflow for the Synthesis of Benzo[b]thiophene-2-carbohydrazide Derivatives
Caption: General workflow for the synthesis of Benzo[b]thiophene-2-carbohydrazide derivatives.
Materials:
-
Benzo[b]thiophene-2-carbohydrazide
-
Substituted aldehyde or ketone
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve Benzo[b]thiophene-2-carbohydrazide (1 mmol) in ethanol or methanol (20 mL) in a round-bottom flask.
-
Add the desired substituted aldehyde or ketone (1 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
Workflow for MTT Assay
Caption: Experimental workflow for the MTT cytotoxicity assay.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
96-well plates
-
Synthesized benzo[b]thiophene derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Mechanism of Action: Signaling Pathways
Several studies suggest that benzo[b]thiophene derivatives exert their anticancer effects through the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Apoptosis Induction Pathway
One of the primary mechanisms of action for many anticancer agents is the induction of programmed cell death, or apoptosis. Benzo[b]thiophene derivatives have been shown to activate the intrinsic apoptotic pathway.[1]
Apoptosis Induction by Benzo[b]thiophene Derivatives
Caption: Proposed intrinsic apoptosis pathway induced by Benzo[b]thiophene derivatives.
This pathway is often initiated by the upregulation of the tumor suppressor protein p53, which in turn increases the expression of the pro-apoptotic protein BAX and decreases the expression of the anti-apoptotic protein Bcl-2.[1] This shift in the BAX/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade (Caspase-9 and Caspase-3), ultimately resulting in apoptotic cell death.[1]
Inhibition of the RhoA/ROCK Pathway
Certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been found to target the RhoA/ROCK signaling pathway, which plays a crucial role in cell proliferation, migration, and invasion.[6]
Inhibition of RhoA/ROCK Pathway
Caption: Inhibition of the RhoA/ROCK signaling pathway by Benzo[b]thiophene derivatives.
By inhibiting RhoA, these compounds prevent the activation of its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[6] This, in turn, suppresses the phosphorylation of the myosin light chain (MLC), leading to a disruption of actin stress fiber formation and a subsequent reduction in cancer cell migration and invasion.
Conclusion
This compound serves as a valuable and versatile starting material for the development of potent anticancer agents. The derivatives synthesized from this scaffold have demonstrated significant cytotoxic activity against a range of cancer cell lines, operating through mechanisms that include the induction of apoptosis and the inhibition of critical signaling pathways. The protocols and data presented herein provide a solid foundation for researchers to explore this chemical space further and to design and synthesize novel, more effective anticancer drugs.
References
- 1. oiccpress.com [oiccpress.com]
- 2. oiccpress.com [oiccpress.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Benzo[b]thiophene-2-carboxylic Hydrazide in Enzyme Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[b]thiophene-2-carboxylic hydrazide and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The inherent structural features of the benzo[b]thiophene scaffold, combined with the reactive and versatile nature of the hydrazide functional group, make it a privileged starting point for the design of novel enzyme inhibitors with a broad spectrum of therapeutic applications. These compounds have demonstrated potential in targeting a range of enzymes implicated in various diseases, including cancer, neurodegenerative disorders, metabolic diseases, and infectious diseases. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives as enzyme inhibitors.
Applications in Enzyme Inhibition
Derivatives of this compound have been successfully designed and synthesized to target a variety of enzymes, showcasing their potential in several therapeutic areas.
-
Anticancer Activity: These compounds have been investigated as inhibitors of signaling pathways crucial for cancer cell proliferation and survival, such as the STAT3 and mTORC1 pathways.[1][2][3]
-
Neuroprotective Effects: The scaffold has been utilized to develop inhibitors of cholinesterases (Acetylcholinesterase and Butyrylcholinesterase), enzymes implicated in the progression of Alzheimer's disease.
-
Metabolic Disease Modulation: Certain derivatives act as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BCKDC), an enzyme involved in the metabolism of branched-chain amino acids, offering potential for the treatment of metabolic disorders.[4]
-
Antimicrobial Properties: Acylhydrazone derivatives have shown promising activity against multidrug-resistant bacteria, such as Staphylococcus aureus.[5][6]
-
Anti-inflammatory Potential: The benzo[b]thiophene core is a key pharmacophore in compounds designed to inhibit enzymes like cyclooxygenase-2 (COX-2), which are involved in inflammatory processes.[7]
Quantitative Inhibition Data
The following table summarizes the inhibitory activities of various this compound derivatives against different enzyme targets. This data is crucial for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective inhibitors.
| Compound/Derivative Class | Target Enzyme/Organism | Inhibition Data (IC50, MIC, etc.) | Reference |
| Benzo[b]thiophene-2-carboxamide derivatives | Receptor for Advanced Glycation End-products (RAGE) | IC50 = 13.2 µM | [8] |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus | MIC = 4 µg/mL | [5][6] |
| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid | Branched-chain α-ketoacid dehydrogenase kinase (BDK) | IC50 = 3.19 μM | [4] |
| trans-N-4-[N'-(thiophene-2-carbonyl)hydrazinocarbonyl]cyclohexylmethyl-4-bromobenzenesulfonamide | Human Neuropeptide Y (NPY) Y(5) Receptor | IC50 = 7.70 nM | [9] |
| Aminobenzo[b]thiophene 1,1-dioxide derivative (Compound 15) | STAT3 | IC50 = 0.33-0.75 µM (in various cancer cell lines) | [2] |
| 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives | STAT3 | - | [1] |
| N-phenylbenzo[b]thiophene-2-carboxamide derivatives | Amyloid Beta (Aβ42) Aggregation | Up to 54% inhibition | [10][11] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Various Cancer Cell Lines | EC50 = 63.74 - 146.75 µM | [12][13] |
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically starts from the corresponding benzo[b]thiophene-2-carboxylic acid or its ester. A general synthetic workflow is outlined below.
Caption: General workflow for the synthesis of this compound and its acylhydrazone derivatives.
Protocol 1: Synthesis of Benzo[b]thiophene-2-carbaldehyde [14]
-
To a solution of methylthiobenzene (8.05 mmol) in hexane (30 mL), add TMEDA (24.1 mmol) under a nitrogen atmosphere with stirring.
-
Cool the mixture to 0 °C for 10 minutes.
-
Add a solution of BuLi in hexane (1.6 M; 24.2 mmol) dropwise at 0 °C under nitrogen.
-
Stir the mixture at 0 °C for 15 minutes and then at room temperature for 24 hours.
-
Cool the mixture and slowly add anhydrous DMF (27.4 mmol) with vigorous stirring.
-
Allow the mixture to stir at room temperature for 24 hours.
-
Quench the reaction with 1 M aqueous HCl (40 mL) and separate the phases.
-
Wash the organic phase with 1 M HCl, water, and brine.
-
Extract the aqueous layers with Et2O.
-
Combine the organic phases, dry over Na2SO4, and concentrate in vacuo to yield benzo[b]thiophene-2-carbaldehyde.
Protocol 2: General Procedure for the Synthesis of this compound [15]
-
Activate the corresponding 2-thiophenecarboxylic acid derivative (10.0 mmol) using a coupling agent like DCCI (dicyclohexylcarbodiimide) in the presence of HOBt (1-hydroxybenzotriazole) in an appropriate solvent (e.g., CH2Cl2).
-
Treat the resulting activated ester or mixed anhydride with hydrazine hydrate.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, work up the reaction mixture, which typically involves washing with Na2CO3 solution to remove unreacted acid, followed by washing with saturated NaCl solution and water.
-
Dry the organic layer over MgSO4 and evaporate the solvent under reduced pressure.
-
Recrystallize the isolated solid from a suitable solvent like hot ethanol to obtain the pure hydrazide.
Protocol 3: General Procedure for the Synthesis of Acylhydrazone Derivatives [5]
-
Dissolve this compound in a suitable solvent such as ethanol.
-
Add an equimolar amount of the desired aromatic or heteroaromatic aldehyde.
-
Add a catalytic amount of an acid (e.g., acetic acid).
-
Reflux the reaction mixture for a specified time (e.g., 2-6 hours), monitoring the reaction progress by TLC.
-
After cooling, the precipitated product is filtered, washed with cold ethanol, and dried.
-
If necessary, the crude product can be purified by recrystallization.
Enzymatic Assays
Protocol 4: Cholinesterase Inhibition Assay (Ellman's Method)
-
Reagents:
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate.
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Tris-HCl buffer (pH 8.0).
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme.
-
Test compounds (benzo[b]thiophene derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
In a 96-well microplate, add buffer, DTNB solution, and the test compound solution.
-
Add the enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of reaction is proportional to the rate of color change.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 5: Branched-Chain α-Ketoacid Dehydrogenase Kinase (BCKDC) Inhibition Assay [4]
This assay is typically performed using a high-throughput screening format.
-
Principle: The assay measures the kinase activity of BDK on the BCKDC complex. Inhibition of BDK leads to a decrease in the phosphorylation of the BCKDC E1α subunit.
-
General Procedure:
-
Reconstitute the BCKDC complex with purified BDK.
-
Incubate the complex with the test compounds (benzo[b]thiophene derivatives) at various concentrations.
-
Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
After a defined incubation period, stop the reaction.
-
The level of phosphorylation can be quantified using methods such as SDS-PAGE followed by autoradiography or by using specific antibodies against the phosphorylated E1α subunit in an ELISA or Western blot format.
-
Calculate the percentage of inhibition and determine the IC50 values.
-
Signaling Pathway Inhibition
The versatility of the this compound scaffold allows for the design of inhibitors that target key nodes in cellular signaling pathways, which are often dysregulated in diseases like cancer.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes tumor cell proliferation, survival, and metastasis. Benzo[b]thiophene derivatives have been developed as potent STAT3 inhibitors.[1][2][3]
Caption: Inhibition of the STAT3 signaling pathway by Benzo[b]thiophene derivatives.
mTORC1 Signaling Pathway
The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation. Its hyperactivity is a common feature of many cancers.
Caption: Inhibition of the mTORC1 signaling pathway.
Conclusion
The this compound scaffold is a highly valuable platform for the development of novel enzyme inhibitors with diverse therapeutic potential. The synthetic tractability of this core allows for the generation of large libraries of derivatives for screening against a wide range of biological targets. The protocols and data presented in this document provide a foundational framework for researchers to design, synthesize, and evaluate new benzo[b]thiophene-based compounds in the ongoing quest for more effective and selective therapeutic agents. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and improved drug candidates.
References
- 1. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of New Benzo[b]Thiophene-2-Carboxamide Derivatives as Advanced Glycation End-Products Receptor (RAGE) Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of new thiophene and benzo[b]thiophene hydrazide derivatives as human NPY Y(5) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oiccpress.com [oiccpress.com]
- 13. oiccpress.com [oiccpress.com]
- 14. mdpi.com [mdpi.com]
- 15. ac1.hhu.de [ac1.hhu.de]
Application Notes and Protocols for the Functionalization of Benzo[b]thiophene-2-carboxylic Hydrazide in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of functionalized Benzo[b]thiophene-2-carboxylic hydrazide in material science, leveraging the unique photophysical and structural properties of the benzo[b]thiophene core. The following sections detail potential applications and provide representative experimental protocols for the synthesis and functionalization of this versatile building block.
Application Notes
Benzo[b]thiophene derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in both medicinal chemistry and material science. Their rigid, planar structure and electron-rich nature impart desirable electronic and photophysical properties, making them excellent candidates for the development of advanced materials. This compound serves as a key intermediate, offering a reactive handle for a variety of functionalization reactions to create novel polymers, metal-organic frameworks (MOFs), and fluorescent sensors.
Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
The benzo[b]thiophene moiety is known to be a good hole-transporting material and can be incorporated into conjugated polymers for use in organic electronics. Functionalization of this compound can lead to the formation of polymers with tunable band gaps and high charge carrier mobilities. The hydrazide group can be converted into various heterocyclic rings or used as a linking unit in condensation polymerization to create donor-acceptor copolymers, which are essential for efficient OLEDs and OPVs.
Fluorescent Sensors
The inherent fluorescence of the benzo[b]thiophene core can be modulated by functionalization at the hydrazide position. The formation of hydrazones through condensation with various aldehydes and ketones can lead to compounds exhibiting solvatochromism or specific ion-sensing capabilities. The lone pair of electrons on the nitrogen atoms of the hydrazone moiety can act as a binding site for metal ions, leading to changes in the fluorescence emission spectrum upon coordination. This makes functionalized this compound derivatives promising candidates for the development of selective and sensitive fluorescent sensors for environmental and biological monitoring.
High-Performance Polymers
Aromatic polyhydrazides are known for their excellent thermal stability and mechanical properties. By using this compound as a monomer in polycondensation reactions with aromatic diacyl chlorides, novel polyhydrazides with the benzo[b]thiophene unit in the polymer backbone can be synthesized. These polymers are expected to exhibit high thermal decomposition temperatures and good mechanical strength, making them suitable for applications as high-performance films and fibers. Furthermore, the introduction of the benzo[b]thiophene moiety can enhance the solubility and processability of these polymers.
Metal-Organic Frameworks (MOFs)
The hydrazide functional group is a versatile ligand for the construction of metal-organic frameworks. This compound can act as a multitopic linker, coordinating to metal ions through both the hydrazide nitrogen and carbonyl oxygen atoms. The resulting MOFs could exhibit interesting properties such as porosity for gas storage and separation, catalytic activity, and luminescence. The benzo[b]thiophene unit can also impart specific functionalities to the MOF, such as enhanced thermal stability or specific guest interactions.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent functionalization into various materials.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material, this compound, from the corresponding carboxylic acid.
Materials:
-
Benzo[b]thiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend Benzo[b]thiophene-2-carboxylic acid (1 equivalent) in anhydrous DCM. Add thionyl chloride (2 equivalents) dropwise at 0 °C. Allow the mixture to stir at room temperature for 2 hours, then reflux for 2 hours.
-
Removal of Excess Thionyl Chloride: Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
-
Hydrazide Formation: Dissolve the resulting crude acid chloride in anhydrous DCM and add this solution dropwise to a stirred solution of hydrazine hydrate (5 equivalents) in anhydrous ethanol at 0 °C.
-
Reaction Completion and Work-up: Allow the reaction mixture to stir at room temperature overnight. A precipitate will form.
-
Isolation of Product: Filter the precipitate using a Büchner funnel and wash with cold water, followed by a saturated solution of sodium bicarbonate, and finally with cold water again.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a white to off-white solid.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Data Presentation
The following tables summarize representative quantitative data for benzo[b]thiophene derivatives and related polymers. Note that direct data for polymers and MOFs derived from this compound is limited; therefore, data from analogous systems is provided for comparative purposes.
Table 1: Thermal Properties of Benzo[b]thiophene Derivatives and Analogous Polymers
| Compound/Polymer | Td5 (°C) (5% Weight Loss) | Glass Transition Temperature (Tg, °C) | Reference/Analogy |
| 2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene | 281 | - | [1] |
| 2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene | 248 | - | [1] |
| Representative Aromatic Polyhydrazide | 310-320 | 78-95 | Based on aromatic polyhydrazides from dihydro-9,10-ethanoanthracene dihydrazide[2] |
| Representative Aromatic Polyamide | > 457 | - | Based on fluorine-containing polyamides[3] |
Table 2: Electrochemical and Photophysical Properties of Benzo[b]thiophene Derivatives and Analogous Polymers
| Compound/Polymer | HOMO (eV) | LUMO (eV) | Emission Max (nm) | Quantum Yield (%) | Reference/Analogy |
| Poly(benzo[1,2-b:4,5-b']dithiophene-alt-bithiophene) (PBT-2T) | -5.15 | -3.10 | 630 | - | [4] |
| Poly(benzo[1,2-b:4,5-b']dithiophene-alt-terthiophene) (PBT-3T) | -5.08 | -3.43 | 653 | - | [4] |
| 2,7-dibromo BTBT-5,5-dioxide | -6.83 | -3.24 | 450 | >99 | [5] |
| 2,7-dibromo BTBT-5,5,10,10–tetraoxide | -7.31 | -3.73 | 425 | >99 | [5] |
Table 3: Mechanical Properties of Representative Aromatic Polymer Films
| Polymer Type | Tensile Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference/Analogy |
| Aromatic Polyamide (Aramid) | 1.7 - 2.6 | 79 - 93 | 9 - 15 | Based on aramids with cyano groups[3] |
| Aromatic Polyamide (Aramid) | 2.7 - 3.2 | up to 115 | 6 - 9 | Based on fluorine-containing polyamides[3] |
| Polyimide Film | > 4.1 | > 52 | - | Based on TFMB and pAPS-based polymer films[6] |
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Functionalization pathways for material science applications.
Protocol 2: Representative Synthesis of a Polyhydrazide
This protocol describes a representative method for the synthesis of a polyhydrazide via low-temperature solution polycondensation.
Materials:
-
This compound
-
Terephthaloyl chloride
-
N-methyl-2-pyrrolidone (NMP)
-
Anhydrous lithium chloride (LiCl)
-
Methanol
-
Magnetic stirrer
-
Nitrogen inlet
-
Low-temperature bath
Procedure:
-
Monomer Solution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous NMP containing 5% (w/v) LiCl.
-
Cooling: Cool the solution to -10 °C using a low-temperature bath.
-
Addition of Diacyl Chloride: Add finely powdered terephthaloyl chloride (1 equivalent) to the stirred solution in one portion.
-
Polymerization: Continue stirring the reaction mixture at -10 °C for 1 hour and then at room temperature for 24 hours. The viscosity of the solution will increase as the polymer forms.
-
Precipitation: Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyhydrazide.
-
Washing and Drying: Filter the fibrous polymer, wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts. Dry the polymer in a vacuum oven at 80 °C for 24 hours.
-
Characterization: Characterize the polymer by determining its inherent viscosity, and by FT-IR, ¹H NMR, and thermogravimetric analysis (TGA).
Protocol 3: Representative Synthesis of a Schiff Base Polymer
This protocol outlines a general procedure for the synthesis of a Schiff base polymer.
Materials:
-
This compound
-
Terephthalaldehyde
-
Dimethyl sulfoxide (DMSO)
-
Methanol
-
Magnetic stirrer
-
Nitrogen inlet
-
Reflux condenser
Procedure:
-
Monomer Solution: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound (1 equivalent) and terephthalaldehyde (1 equivalent) in DMSO.
-
Polymerization: Heat the reaction mixture to 120 °C and maintain it at this temperature for 24 hours under a nitrogen atmosphere.
-
Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the Schiff base polymer.
-
Washing and Drying: Filter the polymer, wash it extensively with methanol, and dry it under vacuum at 60 °C.
-
Characterization: Analyze the polymer using FT-IR and ¹H NMR to confirm the formation of the Schiff base linkage, and TGA to evaluate its thermal stability.
Protocol 4: Hypothetical Synthesis of a Metal-Organic Framework (MOF)
This protocol provides a hypothetical solvothermal synthesis of a MOF using this compound as a ligand.
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
Precursor Mixture: In a glass vial, dissolve this compound (1 equivalent) and zinc nitrate hexahydrate (1 equivalent) in DMF.
-
Solvothermal Reaction: Seal the vial in a Teflon-lined stainless steel autoclave and heat it in an oven at 100 °C for 48 hours.
-
Cooling and Crystal Formation: After the reaction, allow the autoclave to cool slowly to room temperature. Crystalline product should form.
-
Washing and Solvent Exchange: Decant the mother liquor and wash the crystals with fresh DMF, followed by ethanol. Immerse the crystals in fresh ethanol for 3 days, replacing the ethanol daily to ensure complete solvent exchange.
-
Activation: Activate the MOF by heating the solvent-exchanged crystals under vacuum at 120 °C for 12 hours to remove the guest solvent molecules from the pores.
-
Characterization: Characterize the resulting MOF using powder X-ray diffraction (PXRD) to confirm its crystalline structure, TGA to assess its thermal stability, and gas adsorption measurements (e.g., N₂ at 77 K) to determine its porosity and surface area.
Caption: General experimental workflow for material synthesis and characterization.
References
Application Notes and Protocols: In Vitro Evaluation of Benzo[b]thiophene-2-carboxylic Hydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro evaluation of Benzo[b]thiophene-2-carboxylic hydrazide derivatives, a class of compounds demonstrating significant potential in antimicrobial and anticancer applications. The following sections detail the synthesis, experimental protocols for biological evaluation, and a summary of key quantitative data.
Introduction
This compound and its derivatives are heterocyclic compounds that have garnered considerable interest in medicinal chemistry. The fusion of the benzo[b]thiophene scaffold with a hydrazide moiety creates a versatile pharmacophore with a broad spectrum of biological activities. This document outlines the in vitro methodologies to assess the therapeutic potential of these derivatives, focusing on their antimicrobial and cytotoxic effects.
Synthesis of this compound Derivatives
The general synthetic route to produce this compound derivatives involves a two-step process. First is the synthesis of the core hydrazide, followed by condensation with various aldehydes to yield the final acylhydrazone derivatives.
General Synthesis Protocol
A common method for synthesizing these derivatives involves the reaction of a substituted this compound with a variety of aromatic or heteroaromatic aldehydes.[1][2][3]
Step 1: Synthesis of this compound
This intermediate can be synthesized from the corresponding benzo[b]thiophene-2-carboxylic acid.
Protocol:
-
To a solution of the appropriate ethyl benzo[b]thiophene-2-carboxylate in ethanol, add a solution of sodium hydroxide (3N).[2]
-
Stir the mixture at room temperature overnight.[2]
-
Concentrate the solution under vacuum, dilute with water, and acidify with hydrochloric acid (1N).[2]
-
Extract the resulting precipitate with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under vacuum to yield the benzo[b]thiophene-2-carboxylic acid.[2]
-
The carboxylic acid is then converted to the corresponding hydrazide. A common method involves reacting the acid with hydrazine hydrate.[4]
Step 2: Synthesis of Benzo[b]thiophene-2-carbohydrazide Acylhydrazone Derivatives
Protocol:
-
Dissolve the synthesized this compound in a suitable solvent, such as ethanol.[5]
-
Add the desired substituted aldehyde to the solution.[5]
-
The reaction mixture is typically heated under reflux for 2-6 hours.[5]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[5]
-
Upon completion, the crude product is filtered and can be purified by recrystallization from a suitable solvent like ethanol.[5]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzo[b]thiophene-2-carboxylic hydrazide
Welcome to the technical support center for the synthesis of Benzo[b]thiophene-2-carboxylic hydrazide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The synthesis typically begins with either Benzo[b]thiophene-2-carboxylic acid or its corresponding ester, most commonly the ethyl or methyl ester.
Q2: What is the most common method for synthesizing this compound?
The most widely used and straightforward method is the hydrazinolysis of a Benzo[b]thiophene-2-carboxylic acid ester (e.g., ethyl or methyl ester) with hydrazine hydrate.[1][2][3]
Q3: I am getting a low yield. What are the potential reasons and how can I improve it?
Low yields can stem from several factors. Please refer to the detailed troubleshooting guide below. Key areas to investigate include the molar ratio of hydrazine hydrate, reaction time and temperature, and the purity of your starting materials. Using a significant excess of hydrazine hydrate (10-20 equivalents) and ensuring a sufficient reflux period are common strategies to drive the reaction to completion.[2][4]
Q4: Are there alternative methods to the direct hydrazinolysis of esters?
Yes, an alternative route involves the coupling of Benzo[b]thiophene-2-carboxylic acid with a protected hydrazine, such as tert-butyl carbazate, using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[5] This is then followed by a deprotection step. Another approach is to activate the carboxylic acid with reagents like 1-hydroxybenzotriazole (HOBt) and DCC before reacting with hydrazine.[1]
Q5: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective technique to monitor the disappearance of the starting material (the ester) and the appearance of the hydrazide product.[2]
Q6: What are the common side reactions to be aware of?
A potential side reaction is the formation of a diacyl hydrazine, where two molecules of the benzothiophene acyl group react with one molecule of hydrazine. This can often be minimized by using an excess of hydrazine.[3] When using carbodiimide coupling agents like DCC, the formation of N-acylurea byproducts can occur.[1]
Q7: What is the best way to purify the final product?
Purification methods depend on the nature of the product and impurities. Common techniques include:
-
Precipitation and Filtration: The hydrazide product is often a solid that precipitates from the reaction mixture upon cooling.[2]
-
Recrystallization: This is a standard method to obtain high-purity crystalline product. Ethanol or a mixture of ethanol and other solvents is often used.[2]
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, silica gel column chromatography can be employed for purification.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Insufficient hydrazine hydrate. | Increase the molar excess of hydrazine hydrate to at least 10-20 equivalents relative to the ester.[2] |
| Low reaction temperature or insufficient reaction time. | Ensure the reaction mixture is refluxing vigorously. Monitor the reaction by TLC and extend the reflux time if the starting material is still present. | |
| Poor quality of starting materials (ester or hydrazine hydrate). | Use freshly distilled or high-purity ester. Ensure the hydrazine hydrate has not degraded. | |
| Inefficient stirring. | Ensure adequate agitation of the reaction mixture, especially if the product precipitates during the reaction. | |
| Product is an Oil or Difficult to Crystallize | Presence of impurities. | Attempt purification by column chromatography. Try different solvent systems for recrystallization. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum. | |
| Formation of a White Precipitate (other than the product) | If using DCC, this is likely dicyclohexylurea (DCU). | Filter off the DCU precipitate before the work-up procedure.[5] |
Data Presentation
Table 1: Reported Yields for this compound Precursors and Derivatives
| Compound | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| tert-butyl-2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate | Benzo[b]thiophene-2-carboxylic acid | tert-butyl carbazate, DCC, DMAP, DCM, 0 °C to RT, 24h | 88 | [5][6][7] |
| 6-Chlorobenzo[b]thiophene-2-carboxylic acid | Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate | NaOH, EtOH, H₂O, RT, overnight | 87 | [7] |
| tert-butyl-2-(6-chlorobenzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate | 6-Chlorobenzo[b]thiophene-2-carboxylic acid | tert-butyl carbazate, DCC, DMAP, DCM | 79 | [7] |
| tert-butyl-2-(6-(trifluoromethyl)benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate | 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid | - | 64 | [6][7] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Ethyl Benzo[b]thiophene-2-carboxylate
This protocol is a generalized procedure based on common hydrazinolysis reactions.[2][3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl benzo[b]thiophene-2-carboxylate (1 equivalent) in a minimal amount of ethanol.
-
Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (10-20 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress using TLC.
-
Product Isolation: After the reaction is complete (as indicated by the disappearance of the starting ester on TLC), allow the mixture to cool to room temperature. The product may precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol or water to remove excess hydrazine hydrate. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of tert-butyl-2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate
This protocol is adapted from a literature procedure for the DCC coupling method.[5]
-
Reaction Setup: Under an inert atmosphere (N₂), dissolve benzo[b]thiophene-2-carboxylic acid (1.1 equivalents) and tert-butyl carbazate (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Add 4-dimethylaminopyridine (DMAP) (0.13 equivalents) to the mixture. Then, add a solution of dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in anhydrous DCM dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.
-
Work-up: Filter the reaction mixture through Celite® to remove the precipitated dicyclohexylurea (DCU) and wash the filter cake with DCM.
-
Purification: Concentrate the filtrate to obtain a viscous oil. Purify the crude product by column chromatography (e.g., using a pentane/Et₂O eluent system) to yield the final product.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
- 1. ac1.hhu.de [ac1.hhu.de]
- 2. researchgate.net [researchgate.net]
- 3. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 4. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Benzo[b]thiophene-2-carboxylic hydrazide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Benzo[b]thiophene-2-carboxylic hydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as Benzo[b]thiophene-2-carboxylic acid or its corresponding ester, residual solvents from the synthesis, and byproducts from side reactions. Depending on the synthetic route, byproducts like dicyclohexylurea (if DCC is used as a coupling agent) may also be present.[1][2]
Q2: What is the recommended first step for purifying the crude product?
A2: A common and effective initial purification step is recrystallization.[3][4] The choice of solvent is crucial for obtaining high purity crystals.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: Ethyl acetate (EtOAc) and methanol (MeOH) have been reported as effective solvents for the recrystallization of this compound and its derivatives.[3] A mixed solvent system, such as an alcohol-water mixture, can also be employed to achieve optimal purity and yield.[4]
Q4: When should I consider using column chromatography for purification?
A4: Column chromatography is recommended when recrystallization fails to remove impurities with similar solubility to the desired product.[2][4] It is a highly effective technique for separating the target compound from unreacted starting materials and byproducts.[4]
Q5: What is a typical solvent system for column chromatography?
A5: A common eluent system for column chromatography of benzothiophene derivatives is a mixture of hexane and ethyl acetate (Hexane/EtOAc).[4] The specific ratio of the solvents should be optimized by thin-layer chromatography (TLC) to achieve the best separation.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield After Recrystallization | The chosen solvent is too good a solvent for the compound, leading to significant loss in the mother liquor. | - Try a different solvent or a mixed solvent system to decrease solubility at lower temperatures.- Concentrate the mother liquor and attempt a second recrystallization. |
| The compound is precipitating out too quickly, trapping impurities. | - Ensure the crude product is fully dissolved at an elevated temperature before allowing it to cool slowly. | |
| Product is an Oil, Not a Solid | Presence of significant impurities or residual solvent. | - Wash the crude product with a non-polar solvent like hexane to remove non-polar impurities.- Dry the product thoroughly under vacuum to remove residual solvents.- If the issue persists, purify by column chromatography.[2] |
| Multiple Spots on TLC After Recrystallization | Impurities have very similar solubility to the product. | - Perform column chromatography for more effective separation.[4]- Consider a second recrystallization with a different solvent system. |
| Product Appears Colored (e.g., yellowish) | Presence of colored impurities. | - Recrystallization with activated charcoal can sometimes help remove colored impurities.- Column chromatography is often effective at removing colored byproducts. |
| Broad Melting Point Range | The product is still impure. | - Repeat the purification step (recrystallization or column chromatography).- Ensure the product is completely dry. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Choose an appropriate solvent or solvent system (e.g., Ethyl Acetate, Methanol, or an alcohol/water mixture) where the this compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude product until it is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool down slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities on the surface.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Column Chromatography Protocol
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a Hexane/EtOAc mixture).
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Purification Workflow
Caption: A general workflow for the purification of crude this compound.
References
common side products in the synthesis of Benzo[b]thiophene-2-carboxylic hydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Benzo[b]thiophene-2-carboxylic hydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
There are two primary methods for the synthesis of this compound:
-
Hydrazinolysis of Benzo[b]thiophene-2-carboxylate Esters : This is a conventional method where a corresponding ester (e.g., methyl or ethyl ester) is reacted with hydrazine hydrate.[1][2] While straightforward, this route can sometimes lead to a mixture of products that are challenging to purify.[3]
-
Direct Coupling of Benzo[b]thiophene-2-carboxylic Acid with Hydrazine : This approach involves activating the carboxylic acid and then coupling it with a hydrazine derivative. A common method uses a coupling agent like dicyclohexylcarbodiimide (DCC) with tert-butyl carbazate, followed by the removal of the Boc protecting group.[3] This method is often preferred to avoid the purification difficulties associated with direct hydrazinolysis.[3]
Q2: I am attempting the hydrazinolysis of ethyl benzo[b]thiophene-2-carboxylate and getting a complex mixture of products. What are the likely side products?
When performing a hydrazinolysis on an ester, several side products can form, leading to a complex reaction mixture. Potential side products include:
-
Unreacted Starting Material : Incomplete reaction can leave residual ethyl benzo[b]thiophene-2-carboxylate.
-
1,2-bis(benzo[b]thiophene-2-carbonyl)hydrazine : This diacylhydrazine derivative can form if the initially formed hydrazide reacts with another molecule of the ester. This is more likely with an insufficient excess of hydrazine hydrate or elevated temperatures.
-
Products from Ring Opening : Although the benzo[b]thiophene ring is generally stable, harsh reaction conditions (e.g., very high temperatures) could potentially lead to degradation or rearrangement products, though this is less common.
One report specifically notes that the substitution of methyl benzo[b]thiophene-2-carboxylate with hydrazine can lead to a mixture of products that are difficult to purify.[3]
Q3: In the DCC coupling synthesis of this compound using tert-butyl carbazate, I have an insoluble white precipitate. What is it and how can I remove it?
The insoluble white precipitate is most likely dicyclohexylurea (DCU), a byproduct of the DCC coupling agent. Another potential side product that may be present is an N-acylurea, formed by the rearrangement of the O-acylisourea intermediate.[4]
Troubleshooting Steps :
-
Filtration : DCU is poorly soluble in most common organic solvents like dichloromethane (DCM).[3] The majority of it can be removed by filtering the reaction mixture through Celite®.[3]
-
Purification : Any remaining DCU or N-acylurea can typically be removed by column chromatography.
Troubleshooting Guides
Guide 1: Poor Yield in the Hydrazinolysis of Ethyl Benzo[b]thiophene-2-carboxylate
| Symptom | Possible Cause | Suggested Solution |
| Low yield of desired hydrazide with significant recovery of starting ester. | 1. Insufficient reaction time or temperature. 2. Low molar excess of hydrazine hydrate. 3. Poor quality of hydrazine hydrate (e.g., decomposed). | 1. Increase the reaction time or gently heat the reaction mixture under reflux.[2] Monitor the reaction progress by TLC. 2. Use a larger excess of hydrazine hydrate (e.g., 3-10 equivalents).[5] 3. Use fresh, high-purity hydrazine hydrate. |
| Formation of a significant amount of 1,2-bis(benzo[b]thiophene-2-carbonyl)hydrazine. | 1. Molar ratio of hydrazine hydrate to ester is too low. 2. Localized high concentration of the ester. | 1. Increase the molar excess of hydrazine hydrate. 2. Add the ester dropwise to the solution of hydrazine hydrate with vigorous stirring to ensure rapid mixing. |
Guide 2: Side Product Formation in the DCC Coupling Method
| Symptom | Possible Cause | Suggested Solution |
| Presence of a significant amount of N-acylurea side product. | The O-acylisourea intermediate has rearranged to the more stable N-acylurea.[4] This is a known side reaction in DCC couplings. | 1. Add an activating agent like 1-hydroxybenzotriazole (HOBt).[4] HOBt reacts with the O-acylisourea to form an active ester, which is less prone to rearrangement and reacts more cleanly with the nucleophile (tert-butyl carbazate). 2. Maintain a low reaction temperature (e.g., 0 °C) during the addition of DCC to minimize the rearrangement.[3] |
| Incomplete removal of the Boc protecting group. | 1. Insufficient strength or amount of acid (e.g., TFA). 2. Insufficient reaction time for deprotection. | 1. Ensure an adequate excess of trifluoroacetic acid (TFA) is used. 2. Monitor the deprotection step by TLC or LC-MS to ensure complete conversion to the final hydrazide. |
Quantitative Data Summary
The following table summarizes reported yields for key steps in the synthesis of this compound and its precursors.
| Reaction Step | Reactants | Product | Yield (%) | Reference |
| Esterification | 2-fluoro-4-(trifluoromethyl)benzaldehyde, ethyl thioglycolate | Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate | - | [3] |
| Saponification | Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate, NaOH | 6-Chlorobenzo[b]thiophene-2-carboxylic acid | - | [3] |
| DCC Coupling | Benzo[b]thiophene-2-carboxylic acid, tert-butyl carbazate | Tert-butyl 2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate | 88% | [3] |
Experimental Protocols
Protocol 1: Synthesis of Tert-butyl 2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate (DCC Coupling Method) [3]
-
Under an inert nitrogen atmosphere, dissolve benzo[b]thiophene-2-carboxylic acid (1.1 eq.) and tert-butyl carbazate (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C.
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Add 4-dimethylaminopyridine (DMAP) (0.13 eq.) to the mixture.
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Add a solution of dicyclohexylcarbodiimide (DCC) (1.2 eq.) in anhydrous DCM dropwise to the cooled mixture.
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Allow the mixture to warm to room temperature and stir for 24 hours.
-
Filter the reaction mixture through Celite® to remove the precipitated dicyclohexylurea (DCU) and wash the filter cake with DCM.
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The filtrate contains the desired product, which can be purified further if necessary.
Protocol 2: Synthesis of this compound via Hydrazinolysis (General Procedure) [2][6]
-
Dissolve the starting ester (e.g., ethyl benzo[b]thiophene-2-carboxylate) in a suitable alcohol solvent, such as ethanol or methanol.
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Add hydrazine hydrate (typically a significant molar excess) to the solution.
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Heat the reaction mixture to reflux and monitor the reaction's progress using thin-layer chromatography (TLC).
-
Once the starting ester is consumed, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure to obtain the crude hydrazide.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic routes to this compound.
Caption: DCC coupling main and side reaction pathways.
Caption: Potential side products in the hydrazinolysis reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ac1.hhu.de [ac1.hhu.de]
- 5. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 6. Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the scale-up production of Benzo[b]thiophene-2-carboxylic hydrazide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of Benzo[b]thiophene-2-carboxylic hydrazide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality starting materials: Impurities in Benzo[b]thiophene-2-carboxylic acid, its ester derivative, or hydrazine hydrate.[1] 3. Suboptimal solvent: The solvent may not be suitable for the reaction conditions.[1] 4. Degradation of reagents: Hydrazine hydrate can degrade over time. | 1. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] For hydrazinolysis of esters, refluxing for 3-5 hours is a common starting point.[2] 2. Ensure purity of reactants: Purify starting materials if necessary. Use fresh, high-purity hydrazine hydrate.[1] 3. Solvent selection: For ester hydrazinolysis, ethanol or methanol are commonly used.[2][3] For direct synthesis from the carboxylic acid, anhydrous DCM is an option when using coupling agents.[4] 4. Use fresh reagents: Ensure the quality and freshness of all starting materials. |
| Formation of Diacylhydrazide Byproduct | 1. High reactivity of starting material: Acyl chlorides and anhydrides are highly reactive and can easily lead to diacylation.[2][5] 2. Incorrect stoichiometry: An excess of the acylating agent relative to hydrazine. 3. High reaction temperature: Can favor the formation of the bis-hydrazide byproduct.[5] | 1. Alternative starting materials: Prefer the use of the corresponding ester or the carboxylic acid with a coupling agent over the acyl chloride for better control.[2] 2. Control stoichiometry: Use a slight excess of hydrazine hydrate. 3. Temperature control: For reactions involving acyl chlorides, maintain low temperatures (e.g., -75°C to -68°C) during addition.[5] |
| Product Precipitation During Reaction | 1. Low solubility of the hydrazide: The desired product, this compound, may have poor solubility in the reaction solvent.[3] | 1. This can be advantageous: The precipitated solid is often the desired product and can be isolated by filtration, simplifying purification.[3] 2. Confirm identity of precipitate: Analyze the solid by TLC or other analytical methods to ensure it is the product and not an impurity or starting material. |
| Difficult Purification | 1. Presence of unreacted starting materials: Unreacted carboxylic acid or ester can co-purify with the product. 2. Formation of closely related impurities: Byproducts with similar polarity to the desired hydrazide. | 1. Aqueous workup: Wash the reaction mixture with a sodium bicarbonate or sodium carbonate solution to remove any unreacted carboxylic acid.[6] 2. Recrystallization: This is an effective method for purifying the final product. Hot ethanol is a commonly used solvent.[2][6] 3. Column chromatography: If recrystallization is insufficient, flash column chromatography can be employed for further purification.[1][7] |
| Safety Concerns | 1. Toxicity of reagents: Hydrazine hydrate is toxic and a suspected carcinogen.[8] 2. Irritant nature of the product: this compound can cause skin, eye, and respiratory irritation.[9][10] | 1. Handle with care: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][10] 2. Follow safety protocols: Adhere to all institutional and regulatory safety guidelines for handling hazardous chemicals. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most prevalent methods include:
-
Hydrazinolysis of an ester: This involves reacting the methyl or ethyl ester of Benzo[b]thiophene-2-carboxylic acid with hydrazine hydrate, typically in an alcohol solvent under reflux.[2][11] This is a widely used and reliable method.
-
Direct conversion from the carboxylic acid: This can be achieved by reacting Benzo[b]thiophene-2-carboxylic acid with hydrazine hydrate, often with the use of coupling agents like dicyclohexylcarbodiimide (DCCI) and an activator such as 1-hydroxybenzotriazole (HOBt) to form an active ester in situ, which then reacts with hydrazine.[6]
-
From the acyl chloride: While possible, reacting Benzo[b]thiophene-2-carbonyl chloride with hydrazine is often challenging to control on a larger scale due to the high reactivity, which can lead to the formation of the N,N'-diacylhydrazide byproduct.[2][5]
Q2: I'm observing a significant amount of a byproduct that is difficult to separate. What could it be?
A2: A common byproduct in hydrazide synthesis is the corresponding N,N'-diacylhydrazide.[5] This is particularly an issue when using highly reactive starting materials like acyl chlorides or when the stoichiometry is not carefully controlled.[2] To minimize its formation, it is advisable to use the ester derivative or the carboxylic acid with coupling agents and to use a slight excess of hydrazine.
Q3: My reaction seems to be very slow. How can I increase the reaction rate?
A3: If you are performing a hydrazinolysis of an ester and the reaction is sluggish, you can try the following:
-
Increase the temperature: Ensure the reaction is at a gentle reflux.
-
Use a more reactive ester: Methyl esters are generally more reactive than ethyl or other alkyl esters.
-
Consider microwave-assisted synthesis: This technique has been shown to significantly reduce reaction times and improve yields for hydrazide synthesis.[2]
Q4: What is the best method for purifying the final product on a large scale?
A4: For large-scale purification, recrystallization is often the most practical and cost-effective method.[2] this compound often has poor solubility in common organic solvents at room temperature but can be dissolved in hot alcohol (like ethanol) and then allowed to crystallize upon cooling.[3][6] If impurities persist, a wash with a dilute base solution can remove acidic starting materials before the final recrystallization.[6]
Q5: Are there any particular safety precautions I should take during the scale-up of this synthesis?
A5: Yes, safety is paramount. Hydrazine and its hydrate are toxic and potentially explosive.[8] It is crucial to work in a well-ventilated area, such as a walk-in fume hood, and to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The final product is also an irritant.[9][10] A thorough risk assessment should be conducted before commencing any scale-up activities.
Experimental Protocols
Protocol 1: Synthesis from Ethyl Benzo[b]thiophene-2-carboxylate
This protocol is based on the standard hydrazinolysis of an ester.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add Ethyl Benzo[b]thiophene-2-carboxylate (1 equivalent).
-
Solvent Addition: Add a minimal amount of ethanol to dissolve the ester.
-
Reagent Addition: Add hydrazine hydrate (1.1 to 1.5 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may crystallize out of the solution.[3]
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any residual impurities. The crude hydrazide can be further purified by recrystallization from hot ethanol.
Protocol 2: Synthesis from Benzo[b]thiophene-2-carboxylic Acid using Coupling Agents
This protocol is adapted from methods for converting carboxylic acids to hydrazides via an activated intermediate.[4][6]
-
Reaction Setup: In a three-necked flask under an inert atmosphere (e.g., Nitrogen), dissolve Benzo[b]thiophene-2-carboxylic acid (1.1 equivalents) and tert-butyl carbazate (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (0.13 equivalents).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Coupling Agent Addition: Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in anhydrous DCM dropwise to the cooled mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.
-
Work-up: Filter the reaction mixture through Celite® to remove the dicyclohexylurea byproduct. Wash the filter cake with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.
-
Deprotection (if using tert-butyl carbazate): The resulting Boc-protected hydrazide will require an additional deprotection step using an acid like trifluoroacetic acid (TFA) in DCM to yield the final product.[7]
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for synthesis challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 3. quora.com [quora.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. US8110705B2 - Processes for making hydrazides - Google Patents [patents.google.com]
- 6. ac1.hhu.de [ac1.hhu.de]
- 7. mdpi.com [mdpi.com]
- 8. CN103408454B - A kind of preparation method of hydrazide kind compound - Google Patents [patents.google.com]
- 9. This compound - High purity | EN [georganics.sk]
- 10. georganics.sk [georganics.sk]
- 11. researchgate.net [researchgate.net]
troubleshooting guide for the synthesis of Benzo[b]thiophene-2-carboxylic hydrazide
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of Benzo[b]thiophene-2-carboxylic hydrazide. It includes detailed experimental protocols, troubleshooting FAQs, and key characterization data to ensure successful and efficient synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly when proceeding via the hydrazinolysis of a corresponding ester.
| Question | Answer |
| 1. My reaction to form the hydrazide from the methyl or ethyl ester is not going to completion, or the yield is very low. What could be the problem? | Several factors could be contributing to this issue. Incomplete reaction: The hydrazinolysis of esters, especially aromatic ones, can be slow. Ensure you are using a sufficient excess of hydrazine hydrate (typically 3-5 equivalents or more) and an adequate reflux time (often several hours, sometimes overnight). Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine completion. Solvent choice: The reaction is typically performed in an alcohol like ethanol or methanol. Ensure your starting ester is soluble in the chosen solvent at the reflux temperature. Steric hindrance: If your benzo[b]thiophene core has bulky substituents, this can sterically hinder the approach of hydrazine to the ester carbonyl, slowing down the reaction. In such cases, longer reaction times or higher boiling point solvents might be necessary. |
| 2. I'm observing multiple spots on my TLC after the reaction, and purification is proving difficult. What are the likely side products? | A common issue with the direct hydrazinolysis of methyl benzo[b]thiophene-2-carboxylate is the formation of a mixture of products that are challenging to separate. One significant side product can be the N,N'-diacylhydrazine (R-CO-NH-NH-CO-R), where two molecules of the benzo[b]thiophene ester react with one molecule of hydrazine. To minimize this, use a larger excess of hydrazine hydrate and add the ester slowly to the hydrazine solution. |
| 3. My final product is an off-white or yellowish powder, but the literature reports a white solid. How can I purify my product effectively? | The appearance of color indicates the presence of impurities. Recrystallization is the most common method for purifying this compound. Solvent selection: Ethanol or a mixture of methanol and ethyl acetate is often effective.[1] The ideal recrystallization solvent will dissolve the compound when hot but have low solubility when cold. You may need to screen a few different solvents or solvent systems to find the optimal one for your specific impurities. Washing: After filtration, wash the crystals with a small amount of cold solvent to remove any residual soluble impurities. |
| 4. I am considering a different synthetic route to avoid the issues with direct hydrazinolysis. What is a reliable alternative? | A highly effective alternative is to first synthesize the tert-butyl carbazate protected precursor, tert-butyl 2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate, followed by deprotection. This method involves coupling benzo[b]thiophene-2-carboxylic acid with tert-butyl carbazate using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[2] The subsequent removal of the Boc protecting group under acidic conditions (e.g., with trifluoroacetic acid) typically yields the desired hydrazide in high purity.[2] This two-step process often provides a cleaner product and avoids the purification challenges associated with direct hydrazinolysis.[2] |
Quantitative Data Summary
The following tables summarize key quantitative data for the starting material and the final product.
Table 1: Physical and Spectroscopic Data for Benzo[b]thiophene-2-carboxylic acid
| Property | Value | Reference |
| Molecular Formula | C₉H₆O₂S | [3] |
| Molecular Weight | 178.21 g/mol | [3] |
| Appearance | White to off-white powder | |
| Melting Point | 228-232 °C | |
| ¹H NMR (DMSO-d₆) | [4] | |
| δ 13.57 (bs, 1H) | Carboxylic acid proton | |
| δ 8.23 (d, J = 2.0 Hz, 1H) | Aromatic proton | |
| δ 8.12 (s, 1H) | Aromatic proton | |
| δ 8.02 (d, J = 8.6 Hz, 1H) | Aromatic proton | |
| δ 7.50 (dd, J = 8.6, 2.0 Hz, 1H) | Aromatic proton | |
| ¹³C NMR (DMSO-d₆) | [4] | |
| δ 163.48 | Carbonyl carbon | |
| δ 142.6, 137.59, 135.82, 132.07, 129.89, 127.20, 125.84, 122.60 | Aromatic carbons |
Table 2: Physical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂OS | [5] |
| Molecular Weight | 192.24 g/mol | |
| Appearance | White to cream to orange or pale pink crystals or powder | [4] |
| Melting Point | 183.5-189.5 °C | [4] |
| ¹H NMR (DMSO-d₆) | ||
| δ 9.85 (s, 1H, CONH) | Amide proton | |
| δ 8.00 (s, 1H, thiophene H3) | Thiophene proton | |
| δ 7.95 (d, J = 7.8 Hz, 1H, Ar-H) | Aromatic proton | |
| δ 7.88 (d, J = 7.8 Hz, 1H, Ar-H) | Aromatic proton | |
| δ 7.42 (m, 2H, Ar-H) | Aromatic protons | |
| δ 4.50 (s, 2H, NH₂) | Hydrazine protons | |
| ¹³C NMR (DMSO-d₆) | ||
| δ 161.5 (C=O) | Carbonyl carbon | |
| δ 140.8, 139.2, 138.7, 127.2, 125.1, 124.8, 124.3, 122.8 | Aromatic and thiophene carbons |
Note: NMR data is predicted based on closely related structures and general chemical shift knowledge, as definitive experimental spectra for the final product were not available in the searched literature.
Experimental Protocols
Two primary synthetic routes for obtaining this compound are presented below.
Method 1: Synthesis via Boc-Protected Intermediate (Recommended)
This two-step method is recommended for achieving a high-purity product and avoiding the challenging purification associated with direct hydrazinolysis.[2]
Step 1: Synthesis of tert-butyl 2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate [2]
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Under a dry, inert atmosphere (e.g., nitrogen), dissolve Benzo[b]thiophene-2-carboxylic acid (1.1 equivalents) and tert-butyl carbazate (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
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Add 4-dimethylaminopyridine (DMAP) (0.13 equivalents) to the mixture.
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Add a solution of dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.
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Allow the mixture to warm to room temperature and stir for 24 hours.
-
Filter the reaction mixture through Celite® to remove the dicyclohexylurea byproduct and wash the filter cake with DCM.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel.
Step 2: Deprotection to Yield this compound [2]
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Dissolve the purified tert-butyl 2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate in anhydrous DCM.
-
Add trifluoroacetic acid (TFA) (approximately 20 equivalents) and stir the solution at room temperature for 18 hours.
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Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The crude this compound is often of sufficient purity for subsequent steps but can be further purified by recrystallization if necessary.
Method 2: Direct Hydrazinolysis of Ethyl Benzo[b]thiophene-2-carboxylate
This method is more direct but may lead to purification challenges due to the formation of side products.
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To a solution of Ethyl Benzo[b]thiophene-2-carboxylate in ethanol, add a significant excess of hydrazine hydrate (at least 5 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction may require several hours to overnight for completion.
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Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.
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If the product does not precipitate, reduce the volume of the solvent under reduced pressure.
-
The crude product should be purified by recrystallization from a suitable solvent such as ethanol.[1]
Visualizations
Experimental Workflow: Synthesis via Boc-Protected Intermediate
References
- 1. Benzo(b)thiophene-2-carboxylic acid | C9H6O2S | CID 95864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. manchesterorganics.com [manchesterorganics.com]
stability issues and degradation of Benzo[b]thiophene-2-carboxylic hydrazide
Welcome to the technical support center for Benzo[b]thiophene-2-carboxylic hydrazide. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and understanding the degradation profile of this compound. Please note that while specific degradation studies on this compound are not extensively available in public literature, the information provided here is based on the known chemical properties of the benzothiophene and carbohydrazide functional groups, as well as general principles of pharmaceutical forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound?
A1: this compound is primarily susceptible to degradation through hydrolysis, oxidation, and photodegradation. As indicated in safety data sheets, the compound is sensitive to moisture and air.[1][2] The hydrazide functional group can be hydrolyzed, especially under acidic or basic conditions. The benzothiophene ring system may be susceptible to oxidation and photodegradation.
Q2: How should I properly store this compound?
A2: To ensure stability, store the compound in a tightly sealed container, protected from light and moisture. A dry, cool, and well-ventilated place is recommended.[1][2] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., -20°C) is advisable.
Q3: What are the likely degradation products of this compound?
A3: Based on the structure, the primary degradation products are expected to be:
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Benzo[b]thiophene-2-carboxylic acid: Formed via hydrolysis of the hydrazide moiety.
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Hydrazine: Also a product of hydrazide hydrolysis. Note that hydrazine itself is a reactive and potentially hazardous compound.
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Oxidized benzothiophene derivatives: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or sulfone under oxidative stress.
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Photodegradation products: UV light exposure may lead to complex reactions, potentially involving dimerization or cleavage of the thiophene ring.
Q4: I am observing unexpected peaks in my HPLC analysis after dissolving the compound. What could be the cause?
A4: The appearance of new peaks could indicate on-bench degradation. This can be caused by:
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Hydrolysis: If your solvent contains water, especially if it's acidic or basic.
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Oxidation: If the solvent is not de-gassed or if the experiment is performed in the presence of air.
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Photodegradation: If the solution is exposed to light for a prolonged period. Ensure you use fresh, high-purity, and appropriate solvents and protect your samples from light.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low assay value or poor purity of starting material. | Improper storage leading to degradation. | - Store the compound in a desiccator, under an inert atmosphere, and protected from light.- Before use, allow the container to warm to room temperature before opening to prevent condensation.- Consider re-purifying the material if significant degradation is suspected. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. | - Prepare stock solutions in an appropriate anhydrous solvent (e.g., DMSO) and store at low temperature.- Minimize the time the compound is in aqueous buffer before use.- Run a stability check of the compound in your assay medium by incubating it for the duration of the experiment and analyzing for degradation by HPLC. |
| Formation of a precipitate in solution. | - Poor solubility.- Degradation product precipitating out. | - Confirm the solubility of the compound in your chosen solvent.- Analyze the precipitate to determine if it is the parent compound or a degradant. Consider using a co-solvent if solubility is an issue. |
| Color change of the solid compound or solution over time. | Oxidation or photodegradation. | - Store the solid protected from light and air.- Prepare solutions fresh and use them promptly.- If solutions need to be stored, protect them from light and consider purging with an inert gas. |
Predicted Degradation Profile
The following table summarizes the expected degradation behavior of this compound under various stress conditions, based on general chemical principles of forced degradation studies.[3][4][5]
| Stress Condition | Expected Degradation | Likely Primary Degradation Products |
| Acidic Hydrolysis (e.g., 0.1 M HCl) | High | Benzo[b]thiophene-2-carboxylic acid, Hydrazine |
| Basic Hydrolysis (e.g., 0.1 M NaOH) | High | Benzo[b]thiophene-2-carboxylic acid, Hydrazine |
| Oxidative (e.g., 3% H₂O₂) | Moderate | Benzo[b]thiophene-S-oxide derivatives |
| Thermal (e.g., 60-80°C) | Moderate | Decomposition to various smaller molecules, potential for dimerization. Toxic gases may be generated at high temperatures.[1] |
| Photolytic (e.g., UV light) | Moderate to High | Complex mixture of photoproducts. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
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Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
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Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
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Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.
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Photodegradation: Expose the solid compound and the stock solution to a photostability chamber (with UV and visible light) for a specified duration (e.g., according to ICH Q1B guidelines).
3. Sample Analysis:
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At appropriate time points, withdraw samples, neutralize if necessary (for acidic and basic samples), and dilute to a suitable concentration for analysis.
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Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to quantify the parent compound and detect degradation products.
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Use HPLC-MS to identify the mass of the degradation products to aid in their structural elucidation.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for separating the parent compound from its degradation products.
1. Column and Mobile Phase Selection:
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Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
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Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities.
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Solvent A: 0.1% Formic acid in water
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Solvent B: Acetonitrile
-
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Gradient Program (Example):
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0-5 min: 95% A, 5% B
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5-25 min: Linear gradient to 5% A, 95% B
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25-30 min: Hold at 5% A, 95% B
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30-35 min: Return to 95% A, 5% B and equilibrate.
-
2. Detection:
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Use a PDA (Photodiode Array) detector to monitor at multiple wavelengths and to check for peak purity. A wavelength of around 280-300 nm should be suitable for the benzothiophene chromophore.
3. Method Validation:
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Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples will be used to demonstrate specificity.
Visualizations
Logical Workflow for Troubleshooting Stability Issues
Caption: Troubleshooting workflow for stability issues.
Potential Degradation Pathways
Caption: Inferred degradation pathways.
References
- 1. scispace.com [scispace.com]
- 2. Identification of Disulfides from the Biodegradation of Dibenzothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride) [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Benzo[b]thiophene-2-carboxylic Hydrazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzo[b]thiophene-2-carboxylic hydrazide. Our aim is to help you identify and mitigate the formation of impurities, ensuring a high-yield, high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound involve two primary pathways:
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From the corresponding ester: The reaction of a methyl or ethyl benzo[b]thiophene-2-carboxylate with hydrazine hydrate is a standard method.[1] This is a classical hydrazinolysis reaction.
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Directly from the carboxylic acid: This route typically requires a coupling agent to activate the carboxylic acid before its reaction with hydrazine. Common coupling agents include dicyclohexylcarbodiimide (DCC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and racemization.[2][3]
Q2: What is the role of HOBt when using DCC as a coupling agent?
A2: 1-Hydroxybenzotriazole (HOBt) is frequently used as an additive with carbodiimide coupling agents like DCC to minimize side reactions.[3] Its primary roles are to:
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Suppress the formation of an N-acylurea byproduct by converting the reactive O-acylisourea intermediate into a more stable active ester.[2]
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Reduce the risk of racemization if there are chiral centers present in the molecule.[3]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. A suitable solvent system for TLC analysis of this reaction is a mixture of chloroform and methanol (e.g., 95:5 v/v).[2]
Troubleshooting Guide: Impurity Prevention and Remediation
This guide addresses common issues related to impurities encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | Incomplete reaction. | - Monitor the reaction using TLC to ensure all starting material is consumed before work-up. - Increase the reaction time or temperature, if appropriate for the chosen method. - Use a slight excess of hydrazine hydrate (e.g., 1.2-1.5 equivalents). |
| Suboptimal reaction conditions. | - Ensure the solvent is of an appropriate grade and dry, if necessary. - For coupling reactions, ensure the stoichiometry of the coupling agents is correct. | |
| Presence of Unreacted Starting Material in the Final Product | Incomplete reaction. | - As above, ensure the reaction goes to completion by monitoring with TLC. |
| Inefficient purification. | - Unreacted Benzo[b]thiophene-2-carboxylic acid can often be removed by washing the organic extract with a mild aqueous base, such as a sodium bicarbonate or sodium carbonate solution.[2] - Recrystallization or column chromatography are effective for removing unreacted starting ester. | |
| Formation of a White, Insoluble Precipitate (when using DCC) | Formation of dicyclohexylurea (DCU). | - DCU is the byproduct of DCC and is largely insoluble in most organic solvents. It can be removed by filtration of the reaction mixture. |
| Presence of an Additional, Less Polar Impurity (when using DCC) | Formation of N-acyl-dicyclohexylurea. | - This impurity arises from the rearrangement of the O-acylisourea intermediate.[2] - The use of HOBt as an additive can significantly suppress the formation of this byproduct.[2] - Purification by flash column chromatography can be employed to separate the desired hydrazide from the N-acylurea. |
| Product is an Oily or Gummy Solid | Presence of residual solvent or other soluble impurities. | - Ensure the product is thoroughly dried under vacuum to remove any residual solvent. - Attempt recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate) to obtain a crystalline solid.[4] |
Experimental Protocols
Method 1: Synthesis from Methyl Benzo[b]thiophene-2-carboxylate
This protocol is adapted from standard hydrazinolysis procedures.
Materials:
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Methyl Benzo[b]thiophene-2-carboxylate
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Hydrazine hydrate (98-100%)
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Ethanol
Procedure:
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Dissolve Methyl Benzo[b]thiophene-2-carboxylate in ethanol in a round-bottom flask.
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Add a slight molar excess (1.2-1.5 equivalents) of hydrazine hydrate to the solution.
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Heat the reaction mixture to reflux and monitor the progress by TLC.
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Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
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Reduce the solvent volume under reduced pressure.
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The product, this compound, will often precipitate from the concentrated solution.
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Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
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If necessary, the crude product can be further purified by recrystallization from ethanol.
Method 2: Synthesis from Benzo[b]thiophene-2-carboxylic Acid using DCC/HOBt
This protocol is based on carbodiimide-mediated coupling reactions.
Materials:
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Benzo[b]thiophene-2-carboxylic acid
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Hydrazine hydrate
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Dicyclohexylcarbodiimide (DCC)
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1-Hydroxybenzotriazole (HOBt)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
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Dissolve Benzo[b]thiophene-2-carboxylic acid and HOBt (1.0 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.
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Add a solution of DCC (1.1 equivalents) in the same anhydrous solvent dropwise to the cooled mixture.
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Stir the mixture at 0 °C for 30 minutes, then add hydrazine hydrate (1.2 equivalents).
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Allow the reaction to warm to room temperature and stir overnight.
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Monitor the reaction by TLC.
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Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
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Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography or recrystallization to yield pure this compound.
Impurity Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and addressing common impurities in the synthesis of this compound.
Caption: A flowchart outlining the steps for troubleshooting and purifying this compound.
References
Technical Support Center: Refinement of the Reaction Pathway for Benzo[b]thiophene-2-carboxylic hydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Benzo[b]thiophene-2-carboxylic hydrazide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
A1: The recommended and most reliable pathway involves a two-step process starting from Benzo[b]thiophene-2-carboxylic acid. The acid is first reacted with a protected hydrazine, such as tert-butyl carbazate, using a coupling agent like dicyclohexylcarbodiimide (DCC). This is followed by the removal of the protecting group (e.g., tert-butoxycarbonyl, Boc) under acidic conditions to yield the desired hydrazide. This method is often preferred because it avoids the formation of difficult-to-separate byproducts that can occur with other methods.[1]
Q2: Can I synthesize the hydrazide directly from the corresponding ester?
A2: Yes, the hydrazinolysis of a corresponding ester (e.g., methyl or ethyl benzo[b]thiophene-2-carboxylate) with hydrazine hydrate is a common method for preparing hydrazides.[2][3] However, for this compound, this route can lead to a mixture of products that are challenging to purify.[1] If you choose this path, careful monitoring of the reaction and potentially extensive purification will be necessary.
Q3: What are some common side reactions to be aware of during synthesis?
A3: A primary side reaction, especially when using highly reactive starting materials like acyl chlorides, is diacylation, where two acyl groups attach to the same hydrazine molecule.[2] When starting from the carboxylic acid and using a coupling agent, the formation of N-acylurea byproducts can occur.[4] If using an ester, incomplete reaction can leave unreacted starting material, complicating purification.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the reaction's progress.[4][5] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. A suitable solvent system for TLC of these compounds is a mixture of chloroform and methanol (e.g., 95:5 v/v).[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired hydrazide | - Incomplete activation of the carboxylic acid.- Insufficient reaction time or temperature.- Poor quality of reagents (e.g., wet solvent, old hydrazine hydrate).- In the case of the ester route, the ester may be sterically hindered or unreactive. | - Ensure all reagents and solvents are anhydrous, especially for reactions involving coupling agents like DCC.- Increase the reaction time and/or temperature, monitoring progress by TLC.- Consider using a different coupling agent or an alternative synthetic route.- If using the ester route, consider converting the acid to a more reactive methyl or ethyl ester.[3] |
| Formation of a solid precipitate during the reaction of an ester with hydrazine in an alcohol solvent | This is often the desired hydrazide product, which can be poorly soluble in the alcohol solvent.[6] | - This can be a positive outcome. Allow the reaction to cool to encourage further crystallization.- Filter the solid and wash with a small amount of cold solvent.- Analyze the solid to confirm it is the desired product (e.g., by melting point or NMR). |
| Difficulty in purifying the final product | - Presence of unreacted starting materials.- Formation of side products like diacylhydrazide or N-acylurea.- The direct hydrazinolysis of the ester is known to produce mixtures that are hard to separate.[1] | - Recrystallization from a suitable solvent (e.g., ethanol) is a common purification method.[2]- Column chromatography may be necessary for difficult separations.- If you are consistently facing purification issues with the ester route, it is highly recommended to switch to the protected hydrazine route starting from the carboxylic acid.[1] |
| Inconsistent results in subsequent reactions after deprotection of the Boc-protected hydrazide | Residual acid (e.g., trifluoroacetic acid, TFA) from the deprotection step can interfere with subsequent reactions, especially those that are base-sensitive. | - After deprotection, perform a basic aqueous workup (e.g., with sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate to ensure all residual acid is removed.[7] |
Quantitative Data Summary
The following tables summarize representative yields for key steps in the synthesis of this compound and its precursors.
Table 1: Synthesis of Substituted Benzo[b]thiophene-2-carboxylic Acids
| Compound | Yield (%) | Reference |
| 6-Chlorobenzo[b]thiophene-2-carboxylic acid | 87 | [1] |
| 6-Fluorobenzo[b]thiophene-2-carboxylic acid | 75 | [7] |
| 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid | 89 | [1] |
Table 2: Synthesis of Boc-Protected this compound Intermediates
| Compound | Yield (%) | Reference |
| Tert-butyl-2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate | 88 | [1][7] |
| Tert-butyl-2-(6-chlorobenzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate | 79 | [1] |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate (Intermediate)
This protocol is adapted from a reliable, high-yield procedure.[8]
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Reaction Setup: Under an inert atmosphere (e.g., nitrogen), dissolve Benzo[b]thiophene-2-carboxylic acid (1.1 eq.) and tert-butyl carbazate (1.0 eq.) in anhydrous dichloromethane (DCM).
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Cooling: Cool the solution to 0 °C in an ice bath.
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Addition of Catalyst: Add 4-dimethylaminopyridine (DMAP) (0.13 eq.) to the mixture.
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Addition of Coupling Agent: Add a solution of dicyclohexylcarbodiimide (DCC) (1.2 eq.) in anhydrous DCM dropwise to the cooled mixture.
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Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.
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Workup: Filter the reaction mixture through Celite® to remove the dicyclohexylurea byproduct and wash the filter cake with DCM.
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Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography (e.g., using a pentane/diethyl ether eluent) to yield the pure product.[8]
Protocol 2: Synthesis of this compound from the Boc-protected intermediate
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Deprotection: Dissolve the tert-butyl 2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate in a suitable acidic medium (e.g., trifluoroacetic acid, TFA).
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Reaction: Stir the solution at room temperature until TLC indicates the complete consumption of the starting material.
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Workup: Carefully neutralize the acid with a basic aqueous solution (e.g., saturated sodium bicarbonate).
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Extraction: Extract the product into an organic solvent such as ethyl acetate.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude hydrazide, which can be used in the next step without further purification.[7]
Visualizations
Caption: Preferred synthetic pathway for this compound.
Caption: Troubleshooting workflow for low product yield in synthesis.
References
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. ac1.hhu.de [ac1.hhu.de]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of Benzo[b]thiophene-2-carboxylic hydrazide
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of Benzo[b]thiophene-2-carboxylic hydrazide, with a particular focus on the impact of solvent selection.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction of an ester with hydrazine hydrate can be slow. 2. Poor Solubility: The starting ester may not be fully soluble in the chosen solvent, limiting the reaction rate. 3. Inactive Starting Material: The starting ester may have degraded, or the hydrazine hydrate may be of low quality. 4. Side Reactions: In some cases, particularly with certain starting materials, the reaction of an ester with hydrazine can lead to a mixture of products that are difficult to purify.[1] | 1. Increase Reaction Time and/or Temperature: Refluxing for an extended period (e.g., 18 hours or more) in a suitable solvent like ethanol can improve yields.[2] 2. Solvent Optimization: Switch to a solvent that better solubilizes the starting ester. For instance, if using a non-polar starting material, a less polar solvent might be beneficial, or vice versa. Consider using a co-solvent system. 3. Verify Reagent Quality: Use freshly opened or properly stored hydrazine hydrate. Confirm the purity of the starting ester via techniques like NMR or melting point analysis. 4. Alternative Synthetic Route: Consider a multi-step synthesis from Benzo[b]thiophene-2-carboxylic acid. This involves an initial activation step, for which a polar aprotic solvent like dichloromethane (DCM) can be used, followed by reaction with a protected hydrazine and subsequent deprotection.[1] |
| Formation of Impurities or Side Products | 1. Diacyl Hydrazine Formation: Excess ester or prolonged reaction times at high temperatures can sometimes lead to the formation of a diacyl hydrazine byproduct. 2. Ring Opening: Depending on the stability of the benzo[b]thiophene ring under the reaction conditions, ring-opening side reactions could occur, although this is less common for this specific heterocycle. For other heterocyclic esters, this can be a significant issue. 3. Solvent Participation: Some solvents may react with the starting materials or intermediates under the reaction conditions. | 1. Control Stoichiometry: Use a slight excess of hydrazine hydrate relative to the ester to favor the formation of the desired mono-acyl hydrazide. 2. Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating once the starting material is consumed. 3. Choose an Inert Solvent: Select a solvent that is known to be stable under the reaction conditions. Alcohols like ethanol and methanol are generally safe choices. |
| Difficult Product Isolation/Purification | 1. Product Solubility: The desired hydrazide may be highly soluble in the reaction solvent, making precipitation difficult. 2. Co-precipitation of Unreacted Starting Material or Byproducts: Impurities may crystallize along with the product. | 1. Solvent Removal: If the product is soluble, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a different solvent system. 2. Recrystallization: This is a crucial step for obtaining a pure product. Experiment with different solvents or solvent mixtures to find the optimal conditions for recrystallization. Hot ethanol has been reported to be effective for recrystallizing related compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The standard and most frequently cited method is the hydrazinolysis of a corresponding Benzo[b]thiophene-2-carboxylic acid ester (e.g., the methyl or ethyl ester) with hydrazine hydrate in an alcoholic solvent.[3] Refluxing in ethanol is a commonly used condition.[2]
Q2: How does the choice of solvent affect the reaction?
The solvent plays a critical role in the reaction by:
-
Solubilizing Reactants: Both the starting ester and hydrazine hydrate need to be at least partially soluble for the reaction to proceed efficiently.
-
Influencing Nucleophilicity: Protic solvents (like alcohols) can form hydrogen bonds with the hydrazine, which can create a "solvent cage" and slightly reduce its nucleophilicity. However, these solvents are often used due to their ability to dissolve the reactants and their suitable boiling points for reflux. Polar aprotic solvents (like acetonitrile) do not form hydrogen bonds with the nucleophile in the same way and can sometimes lead to faster reaction rates in nucleophilic substitution reactions.
Q3: Can I use a solvent other than ethanol?
Yes, other protic solvents like methanol or isopropanol can also be used. The choice may depend on the solubility of your specific starting ester and the desired reaction temperature (based on the solvent's boiling point). Aprotic polar solvents like acetonitrile have also been used in the synthesis of related hydrazides, particularly when starting from the carboxylic acid and using activating agents.[3]
Q4: I am getting a mixture of products when reacting my ester with hydrazine. What can I do?
This has been reported as a potential issue.[1] To mitigate this, you can:
-
Optimize your purification strategy: Careful recrystallization is key.
-
Consider an alternative synthetic route: Synthesizing the hydrazide from the corresponding carboxylic acid can sometimes provide a cleaner product. This typically involves activating the carboxylic acid (e.g., with DCC/HOBt) before reacting it with hydrazine.[3]
Q5: What is the typical yield I can expect?
Yields can vary depending on the specific starting materials, reaction conditions, and purification efficiency. A reported yield for the synthesis from methyl benzo[b]thiophene-2-carboxylate in refluxing ethanol for 18 hours is 74%.[2]
Data Presentation
The following table summarizes the impact of different solvent types on the synthesis of carbohydrazides. While specific comparative data for this compound is limited, this table provides a general guide based on established principles and reported syntheses of similar compounds.
| Solvent Type | Example Solvents | Typical Reaction Conditions | Reported Yield Range (General Hydrazides) | Advantages | Potential Disadvantages |
| Polar Protic | Ethanol, Methanol, Isopropanol | Reflux, several hours to overnight | 70-95% | Good solubility for reactants, readily available, relatively non-toxic. | Can solvate the nucleophile (hydrazine) via hydrogen bonding, potentially slowing the reaction. |
| Polar Aprotic | Acetonitrile, DMF, DMSO | Room temperature to moderate heating | >90% (often with activated acids) | Does not significantly solvate the nucleophile, potentially leading to faster reactions. | May require the use of activating agents if starting from the carboxylic acid. Higher boiling points of DMF and DMSO can complicate product isolation. |
| No Solvent | N/A | Heating | >90% | High reactor efficiency, no solvent waste. | Only suitable for liquid reactants or low-melting solids. Product isolation by distillation may not be feasible for high-melting solids like this compound. |
Experimental Protocols
Protocol 1: Synthesis from Methyl Benzo[b]thiophene-2-carboxylate in Ethanol
This protocol is adapted from a reported synthesis of this compound.[2]
Materials:
-
Methyl Benzo[b]thiophene-2-carboxylate
-
Hydrazine hydrate (80-99% solution)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve Methyl Benzo[b]thiophene-2-carboxylate in ethanol.
-
Add an excess of hydrazine hydrate (typically 2-3 equivalents).
-
Heat the mixture to reflux and maintain for approximately 18 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure to induce crystallization.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis from Benzo[b]thiophene-2-carboxylic Acid via an Activated Ester
This is a general procedure for the synthesis of hydrazides from carboxylic acids and is suitable when the direct ester-to-hydrazide conversion is problematic.
Materials:
-
Benzo[b]thiophene-2-carboxylic acid
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydrazine hydrate
-
Acetonitrile or Dichloromethane (DCM)
Procedure:
-
Dissolve Benzo[b]thiophene-2-carboxylic acid in acetonitrile or DCM in a round-bottom flask.
-
Add HOBt (1.1 equivalents) and DCC or EDC (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to form the activated ester.
-
In a separate flask, prepare a solution of hydrazine hydrate (2 equivalents) in the same solvent.
-
Slowly add the activated ester solution to the hydrazine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by recrystallization.
Visualizations
Caption: Workflow for the two main synthetic routes to this compound.
References
Validation & Comparative
comparative study of Benzo[b]thiophene-2-carboxylic hydrazide and its analogs
A Comparative Analysis of Benzo[b]thiophene-2-carboxylic Hydrazide and Its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This compound and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, make them promising candidates for novel drug development. This guide provides a comparative study of this compound and its analogs, supported by experimental data and detailed protocols to assist researchers in their quest for new therapeutic agents.
Chemical Structures
The core structure of this compound can be functionalized at various positions to generate a wide array of analogs with distinct biological profiles.
-
This compound: The fundamental scaffold.
-
Acylhydrazone Analogs: Formed by the reaction of the hydrazide with various aldehydes and ketones, leading to compounds with a >C=N-NH-CO- linkage. These modifications have been shown to significantly influence biological activity.[1][2]
-
Substituted Benzo[b]thiophene Analogs: Modifications on the benzene ring of the benzo[b]thiophene nucleus, such as halogenation or the introduction of electron-donating or electron-withdrawing groups, can modulate the pharmacokinetic and pharmacodynamic properties of the compounds.[1][3]
Comparative Biological Activities
The biological activities of this compound and its analogs have been extensively studied against various pathogens and cell lines. The following sections summarize the key findings.
Antimicrobial Activity
Analogs of this compound have demonstrated significant potential as antimicrobial agents, particularly against multidrug-resistant bacteria.
A study focused on the synthesis and evaluation of benzo[b]thiophene acylhydrazones as antimicrobial agents against Staphylococcus aureus identified several potent compounds. The screening led to the identification of eight hits, with (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide showing a minimal inhibitory concentration (MIC) of 4 µg/mL against three S. aureus strains, including methicillin-resistant S. aureus (MRSA).[1][2]
Table 1: Antimicrobial Activity of Benzo[b]thiophene Acylhydrazone Analogs against S. aureus
| Compound ID | R Group on Acylhydrazone | Substitution on Benzo[b]thiophene | MIC (µg/mL) vs. S. aureus |
| II.b | Pyridin-2-ylmethylene | 6-Chloro | 4 |
| I.l | 4-Nitrobenzylidene | None | > 64 |
| I.n | 3-Carboxybenzylidene | None | > 64 |
Data extracted from a study by Gelin et al. (2022).[1]
Anticancer Activity
The anticancer potential of benzo[b]thiophene derivatives has been explored against various cancer cell lines. These compounds often exhibit cytotoxic effects through mechanisms such as apoptosis induction and inhibition of key enzymes involved in cancer progression.
A series of novel thiophene/hydrazones were synthesized and evaluated for their activity against pancreatic cancer cells (MIA PaCa-2).[4] Compound 7f was identified as the most potent derivative with an IC50 value of 4.86 µM.[4] Another study on a novel benzo[b]thiophene derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT), demonstrated its cytotoxic effects on several cancer cell lines, with EC50 values ranging from 63.74 to 146.75 µM.[5][6]
Table 2: Anticancer Activity of Benzo[b]thiophene Analogs
| Compound ID | Cell Line | IC50/EC50 (µM) |
| 7f (Thiophene/hydrazone) | MIA PaCa-2 | 4.86 |
| IPBT | Caco-2 | 63.74 |
| IPBT | HepG2 | 67.04 |
| IPBT | Panc-1 | 76.72 |
| IPBT | Ishikawa | 110.84 |
| IPBT | MDA-MB-231 | 126.67 |
| IPBT | LNCaP | 127.59 |
| IPBT | HeLa | 146.75 |
Data compiled from studies by Taha et al. (2023) and Ghazi Mahaleh et al. (2023).[4][6]
Anti-inflammatory Activity
Certain benzo[b]thiophene derivatives have shown promising anti-inflammatory properties by targeting key inflammatory mediators like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
In a study of diarylthiophene-2-carbohydrazide derivatives, several compounds demonstrated influential inhibitory activity against 5-LOX, with compound 7c exhibiting an IC50 value of 2.60 µM.[4] Another investigation into a novel benzo[b]thiophene derivative, IPBT, revealed its ability to significantly reduce the expression of pro-inflammatory genes such as iNOS, COX-2, IL-6, and TNF-α in LPS-induced macrophage cells.[6]
Table 3: Anti-inflammatory Activity of Benzo[b]thiophene Analogs
| Compound ID | Target | IC50 (µM) / % Inhibition |
| 7a (Thiophene/hydrazone) | 5-LOX | 3.78 |
| 7c (Thiophene/hydrazone) | 5-LOX | 2.60 |
| 7e (Thiophene/hydrazone) | 5-LOX | 3.3 |
| 7f (Thiophene/hydrazone) | 5-LOX | 2.94 |
| IPBT | iNOS (gene expression) | 64.52% reduction |
| IPBT | COX-2 (gene expression) | 72.16% reduction |
| IPBT | IL-6 (gene expression) | 81.50% reduction |
| IPBT | TNF-α (gene expression) | 62.36% reduction |
Data from studies by Taha et al. (2023) and Ghazi Mahaleh et al. (2023).[4][6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are outlines of key experimental protocols.
Synthesis of Benzo[b]thiophene Acylhydrazone Analogs
The general procedure for the synthesis of acylhydrazone analogs involves the condensation reaction between this compound and a substituted aldehyde.
Caption: General workflow for the synthesis of acylhydrazone analogs.
Detailed Protocol:
-
Dissolve this compound (1 mmol) in ethanol (20 mL).
-
Add the substituted aldehyde (1 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture under reflux for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and filter the crude product.
-
Recrystallize the solid from ethanol to obtain the pure acylhydrazone analog.[4]
Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimal inhibitory concentration (MIC) of the synthesized compounds against bacterial strains is determined using the broth microdilution method.
Caption: Workflow for MIC determination using broth microdilution.
Detailed Protocol:
-
Prepare serial two-fold dilutions of the test compounds in Mueller-Hinton broth in a 96-well microtiter plate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Add the bacterial suspension to each well containing the diluted compounds.
-
Include a positive control (broth with bacteria) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anticancer Activity (MTT Assay)
The cytotoxic effect of the compounds on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow of the MTT assay for determining anticancer activity.
Detailed Protocol:
-
Seed the desired cancer cells in a 96-well plate at a density of 1.5 × 10^5 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
After 24 hours, treat the cells with various concentrations of the test compounds and incubate for an additional 72 hours.
-
Following the treatment period, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[4]
Conclusion
The this compound scaffold serves as a valuable template for the development of new therapeutic agents. By modifying the core structure, particularly through the formation of acylhydrazone analogs and substitutions on the benzo[b]thiophene ring, researchers can fine-tune the biological activity of these compounds. The data presented in this guide highlights the potential of these derivatives as antimicrobial, anticancer, and anti-inflammatory agents. The detailed experimental protocols provide a foundation for further research and development in this promising area of medicinal chemistry.
References
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. oiccpress.com [oiccpress.com]
- 6. oiccpress.com [oiccpress.com]
Unveiling the Therapeutic Potential: A Comparative Analysis of Benzo[b]thiophene-2-carboxylic Hydrazide Derivatives
Researchers and drug development professionals are increasingly turning their attention to Benzo[b]thiophene-2-carboxylic hydrazide derivatives, a class of compounds demonstrating significant promise across a spectrum of biological activities. This guide provides a comprehensive comparison of their performance in key therapeutic areas, supported by experimental data and detailed protocols, to aid in the evaluation and selection of promising candidates for further investigation.
The versatile scaffold of benzo[b]thiophene, a bicyclic system containing a fused benzene and thiophene ring, has long been a privileged structure in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The incorporation of a carboxylic hydrazide moiety at the 2-position of this scaffold has given rise to a new generation of derivatives with enhanced and often specific biological activities.
Antimicrobial Activity: A Focused Offensive Against Drug-Resistant Bacteria
A significant area of investigation for these derivatives has been in the fight against antimicrobial resistance. Notably, a series of benzo[b]thiophene acylhydrazones, synthesized from the reaction of substituted this compound with various aldehydes, have shown potent activity against multidrug-resistant Staphylococcus aureus (MRSA).[1][2][5]
One of the standout compounds, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, demonstrated a minimal inhibitory concentration (MIC) of 4 µg/mL against both a reference strain and clinically isolated methicillin- and daptomycin-resistant S. aureus strains.[1][2][5] This highlights the potential of this derivative to combat challenging bacterial infections.
Comparative Antimicrobial Performance
| Compound ID | Substituent on Benzo[b]thiophene | Aldehyde Moiety | S. aureus (ATCC 29213) MIC (µg/mL) | MRSA (Clinical Isolate) MIC (µg/mL) | Daptomycin-Resistant S. aureus (Clinical Isolate) MIC (µg/mL) |
| II.b | 6-Chloro | Pyridin-2-ylmethylene | 4 | 4 | 4 |
| I.l | Unsubstituted | 4-Nitrobenzylidene | >64 | >64 | >64 |
| I.k | Unsubstituted | 3-Nitrobenzylidene | 32 | 32 | 32 |
| I.m | Unsubstituted | 2-Carboxybenzylidene | >64 | >64 | >64 |
| I.n | Unsubstituted | 3-Carboxybenzylidene | >64 | >64 | >64 |
Data synthesized from "Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus".[1][2]
Experimental Protocol: Antimicrobial Susceptibility Testing
The antimicrobial activity of the this compound derivatives was determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial strains were cultured on Mueller-Hinton agar (MHA). Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to obtain a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Drug Dilution: The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of the compounds were prepared in Mueller-Hinton broth (MHB) in 96-well microtiter plates.
-
Incubation: The prepared bacterial inoculum was added to each well containing the different concentrations of the compounds. The plates were incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Anticancer and Anti-inflammatory Activities: A Dual-Pronged Approach
Beyond their antimicrobial effects, certain benzo[b]thiophene derivatives have demonstrated potent anticancer and anti-inflammatory activities. For instance, the novel derivative 3-iodo-2-phenylbenzo[b]thiophene (IPBT) has been shown to be a promising candidate for both cancer treatment and the management of inflammation.[6][7]
IPBT exhibited significant cytotoxicity against a panel of human cancer cell lines and was found to induce apoptosis by activating the expression of pro-apoptotic genes such as BAX, CASP3, CASP8, CASP9, and P53.[7] Furthermore, this compound effectively inhibited cancer cell migration and colony formation.[7]
In the context of inflammation, IPBT significantly reduced the production of nitric oxide in LPS-induced RAW264.7 macrophage cells. This was achieved by downregulating the expression of pro-inflammatory genes including COX-2, iNOS, TNF-α, and IL-6.[6][7]
Comparative Anticancer Performance of IPBT
| Cancer Cell Line | EC50 (µM) |
| MDA-MB-231 (Breast) | 126.67 |
| HepG2 (Liver) | 67.04 |
| LNCaP (Prostate) | 127.59 |
| Caco-2 (Colon) | 63.74 |
| Panc-1 (Pancreatic) | 76.72 |
| HeLa (Cervical) | 146.75 |
| Ishikawa (Endometrial) | 110.84 |
Data sourced from "Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative".[7]
Experimental Protocol: Cell Viability (MTT) Assay
The cytotoxic effect of the benzo[b]thiophene derivative was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compound and incubated for 24 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in DMSO.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells.
Signaling Pathway: Anti-inflammatory Action of IPBT
Caption: Anti-inflammatory Signaling Pathway of IPBT.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. oiccpress.com [oiccpress.com]
- 7. oiccpress.com [oiccpress.com]
A Comparative Guide to Benzo[b]thiophene-2-carboxylic Hydrazide and Other Thiophene-Based Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The thiophene scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides an objective comparison of Benzo[b]thiophene-2-carboxylic hydrazide and its analogues against other notable thiophene-based compounds, focusing on their anticancer and antimicrobial properties. The information presented is collated from experimental data to facilitate informed decisions in drug design and development.
Executive Summary
This compound and its derivatives have emerged as a promising class of compounds with significant therapeutic potential. This guide contrasts their performance with other key thiophene-based molecules, namely thiophene carboxamides and benzothiophene acrylonitriles. The comparison encompasses their efficacy, mechanisms of action, and the experimental protocols for their evaluation.
Anticancer Activity: A Comparative Analysis
The anticancer potential of thiophene derivatives is a major area of research. This section compares the cytotoxic effects of this compound derivatives with other thiophene-based compounds against various cancer cell lines.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, providing a quantitative measure of the anticancer activity of the selected compounds.
| Compound | Target Cancer Cell Line | IC50 / GI50 (µM) | Reference Compound | Mechanism of Action |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus | 4 (MIC) | - | Not specified in the provided context |
| (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Leukemia, CNS, Prostate | 0.021 - 0.098 (GI50) | - | Tubulin Polymerization Inhibition |
| N-(4-(tert-butyl)phenyl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide | Hep3B | 2.77 (µg/mL) | Combretastatin A-4 | Tubulin Polymerization Inhibition |
| 5-(4-fluorophenyl)-N-(p-tolyl)thiophene-2-carboxamide | Hep3B | 5.46 | Combretastatin A-4 | Tubulin Polymerization Inhibition |
| Thiophene derivative SB-200 | MCF-7 | < 30 | Doxorubicin | Induction of G0/G1 phase cell cycle arrest |
| Benzothiophene based carboxamide chloroaminobenzothiazole | MCF-7 | 0.04 | - | Not specified in the provided context |
Note: The data indicates a range of cytotoxic activities against different cancer cell lines. Direct comparison should be made with caution as experimental conditions may vary across studies.[1][2][3][4]
Antimicrobial Activity: A Comparative Analysis
Thiophene derivatives have also demonstrated significant potential as antimicrobial agents. This section compares the efficacy of this compound derivatives against other thiophene-based compounds.
Quantitative Data Summary
The table below presents the Minimum Inhibitory Concentration (MIC) values, indicating the potency of the compounds against various bacterial strains.
| Compound | Target Microorganism | MIC (µg/mL) | Reference Compound |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus | 4 | - |
| Various Benzo[b]thiophene Acylhydrazones | Staphylococcus aureus | 4 - >64 | - |
| Fluorinated benzothiophene-indole hybrids | S. aureus & MRSA strains | 0.75 - 8 | Oxacillin, Ciprofloxacin |
| Schiff bases of Thiophene-2-Carboxaldehyde | Gram-positive & Gram-negative bacteria | >3 - 200 | - |
Note: The MIC values highlight the broad-spectrum antibacterial potential of these compounds. The variation in activity is often attributed to the different substitutions on the thiophene ring.[2][5][6]
Key Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action is crucial for rational drug design. Many thiophene-based anticancer agents function by disrupting critical cellular processes such as microtubule dynamics and vital signaling cascades.
Inhibition of Tubulin Polymerization
Several potent thiophene derivatives, including benzothiophene acrylonitriles and thiophene carboxamides, exert their anticancer effects by inhibiting tubulin polymerization.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Inhibition of tubulin polymerization by thiophene derivatives.
Inhibition of VEGFR-2 Signaling Pathway
Certain thiophene derivatives function as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, which is the formation of new blood vessels essential for tumor growth. By blocking the VEGFR-2 signaling cascade, these compounds can effectively suppress tumor angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Experimental Protocols
Standardized methodologies are fundamental for the reproducible evaluation of chemical compounds. Below are the detailed protocols for the key experiments cited in this guide.
Synthesis of this compound Derivatives
General Procedure:
-
Preparation of Benzo[b]thiophene-2-carbonyl chloride: Benzo[b]thiophene-2-carboxylic acid is refluxed with an excess of thionyl chloride for several hours. The excess thionyl chloride is then removed under reduced pressure to yield the crude acid chloride.
-
Hydrazinolysis: The crude Benzo[b]thiophene-2-carbonyl chloride is dissolved in a suitable solvent (e.g., ethanol or THF) and cooled in an ice bath. Hydrazine hydrate is added dropwise to the solution with constant stirring.
-
Work-up: The reaction mixture is stirred for a specified period at room temperature. The resulting precipitate, this compound, is collected by filtration, washed with cold solvent, and purified by recrystallization.[5][7]
In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.[4][8]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]
Conclusion
This compound and other thiophene-based compounds represent a rich source of potential therapeutic agents with diverse mechanisms of action. This guide highlights their comparative performance in anticancer and antimicrobial assays, providing a valuable resource for researchers in the field. The potent activity of certain derivatives, particularly those interfering with tubulin polymerization and key signaling pathways, underscores the continued importance of the thiophene scaffold in the quest for novel and effective drugs. Further structure-activity relationship studies and lead optimization are warranted to translate these promising findings into clinical applications.
References
- 1. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. flore.unifi.it [flore.unifi.it]
- 5. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of Benzo[b]thiophene-2-carboxylic Hydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzo[b]thiophene-2-carboxylic hydrazide derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. The information is supported by experimental data and detailed protocols to aid in the research and development of novel therapeutics based on this versatile molecular framework.
Antimicrobial Activity
This compound derivatives, particularly their acylhydrazone forms, have demonstrated notable antimicrobial properties, especially against Gram-positive bacteria. The structure-activity relationship often revolves around the nature and position of substituents on both the benzo[b]thiophene ring and the appended aromatic or heteroaromatic moieties.
Structure-Activity Relationship Summary
-
Substitution on the Benzo[b]thiophene Core: Electron-withdrawing groups, such as halogens at the 6-position of the benzo[b]thiophene ring, can enhance antibacterial activity. For instance, a chloro-substituent at this position has been shown to be beneficial.
-
The Acylhydrazone Moiety: The hydrazone linkage is crucial for activity. Modifications of the aldehyde or ketone used to form the acylhydrazone significantly impact the biological profile.
-
Aromatic/Heteroaromatic Substituents: The nature of the aromatic or heteroaromatic ring attached to the hydrazone is a key determinant of potency. For example, the presence of a pyridine ring can lead to potent anti-Staphylococcal activity.
Comparative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a series of (E)-N'-(substituted-benzylidene)benzo[b]thiophene-2-carbohydrazide derivatives against various strains of Staphylococcus aureus.
| Compound ID | R (Substitution on Benzo[b]thiophene) | R' (Substitution on Benzylidene) | S. aureus ATCC 29213 MIC (µg/mL) | S. aureus (MRSA) MIC (µg/mL) | S. aureus (Daptomycin-resistant) MIC (µg/mL) |
| I.a | H | 2-pyridyl | 8 | 8 | 8 |
| I.b | H | 3-pyridyl | 16 | 16 | 16 |
| I.c | H | 4-pyridyl | 16 | 16 | 16 |
| II.b | 6-Cl | 2-pyridyl | 4 | 4 | 4 |
| I.j | H | 4-F-phenyl | >64 | >64 | >64 |
| I.k | H | 3-NO2-phenyl | 32 | 32 | 32 |
| I.l | H | 4-NO2-phenyl | 32 | 32 | 32 |
Data extracted from a study on Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.[1][2]
Anticancer and Anti-inflammatory Activity
While specific data for benzo[b]thiophene-2-carboxylic hydrazides in anticancer and anti-inflammatory assays is less abundant in publicly available literature, the broader class of benzo[b]thiophene derivatives has shown significant promise. The mechanism of action often involves the modulation of key signaling pathways implicated in cancer and inflammation.
Structure-Activity Relationship Insights
-
Anticancer Activity: Some benzo[b]thiophene derivatives have been found to inhibit the RhoA/ROCK pathway, which is involved in cell proliferation, migration, and invasion. The substitution pattern on the benzo[b]thiophene ring and the nature of amide or other functional groups at the 2 or 3-position are critical for activity.
-
Anti-inflammatory Activity: The anti-inflammatory effects of benzo[b]thiophene derivatives can be attributed to the inhibition of pro-inflammatory enzymes and cytokines such as COX-2, iNOS, TNF-α, and IL-6.
Comparative Biological Data
The following table presents the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for representative benzo[b]thiophene derivatives in anticancer and anti-inflammatory assays.
| Compound Type | Biological Activity | Cell Line/Assay | IC50/EC50 (µM) |
| 3-iodo-2-phenylbenzo[b]thiophene | Anticancer | HepG2 (Liver Cancer) | 67.04 |
| 3-iodo-2-phenylbenzo[b]thiophene | Anticancer | Caco-2 (Colon Cancer) | 63.74 |
| 3-iodo-2-phenylbenzo[b]thiophene | Anticancer | Panc-1 (Pancreatic Cancer) | 76.72 |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivative | Anti-inflammatory (COX-2 inhibition) | In vitro enzyme assay | 0.31 - 1.40 |
| Benzo[b]thiophene-2-carboxamide derivative | Anti-inflammatory (RAGE antagonist) | In vitro binding assay | 13.2 |
Note: The compounds listed are structurally related to the core topic but are not all direct derivatives of this compound. This data is for comparative insight into the potential of the broader scaffold.[3][4][5][6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for the key assays mentioned in this guide.
Synthesis of this compound Derivatives (General Procedure)
-
Step 1: Synthesis of Benzo[b]thiophene-2-carboxylic Acid: To a solution of the corresponding ethyl benzo[b]thiophene-2-carboxylate in ethanol, a solution of sodium hydroxide is added. The mixture is stirred overnight at room temperature, concentrated, diluted with water, and then acidified with hydrochloric acid. The resulting precipitate is filtered and dried to yield the carboxylic acid.
-
Step 2: Synthesis of Benzo[b]thiophene-2-carbohydrazide: The synthesized carboxylic acid is dissolved in a suitable solvent like DMF, and coupling agents such as HBTU and HOBt are added, followed by a base like DIPEA. Tert-butyl carbazate is then added, and the reaction is stirred at room temperature. After workup, the Boc-protected hydrazide is obtained, which is then deprotected using an acid like TFA to yield the final hydrazide.
-
Step 3: Synthesis of Acylhydrazone Derivatives: The benzo[b]thiophene-2-carbohydrazide is dissolved in ethanol, and a catalytic amount of acetic acid is added. The corresponding aldehyde or ketone is then added, and the mixture is refluxed. Upon cooling, the product precipitates and is collected by filtration.[1]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard. This is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Preparation of Compound Dilutions: A two-fold serial dilution of the test compound is prepared in CAMHB in a 96-well microtiter plate.
-
Inoculation: The standardized bacterial inoculum is added to each well containing the compound dilutions.
-
Controls: A growth control (broth and inoculum) and a sterility control (broth only) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound with no visible bacterial growth.
Anticancer Activity (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of around 570 nm using a microplate reader.
-
Calculation of IC50: The concentration of the compound that inhibits 50% of cell growth is calculated.
Anti-inflammatory Activity (Nitric Oxide Production Assay)
-
Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.
-
Griess Assay: The culture supernatant is collected, and Griess reagent is added.
-
Absorbance Measurement: The absorbance is measured at approximately 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Calculation of Inhibition: The percentage inhibition of NO production by the test compound is calculated relative to the LPS-stimulated control.
Visualizing Workflows and Pathways
General Synthesis Workflow
Caption: General synthesis workflow for this compound derivatives.
Hypothetical Anti-inflammatory Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by Benzo[b]thiophene derivatives.
References
- 1. Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oiccpress.com [oiccpress.com]
- 5. Development of New Benzo[b]Thiophene-2-Carboxamide Derivatives as Advanced Glycation End-Products Receptor (RAGE) Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oiccpress.com [oiccpress.com]
comparing the efficacy of different synthetic routes to Benzo[b]thiophene-2-carboxylic hydrazide
For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of key intermediates is paramount. Benzo[b]thiophene-2-carboxylic hydrazide is a crucial building block for various pharmacologically active compounds. This guide provides a comparative analysis of the efficacy of different synthetic routes to this valuable compound, supported by experimental data and detailed protocols.
Comparison of Synthetic Efficacies
The selection of a synthetic route is often a trade-off between yield, reaction time, purity, and the cost and availability of starting materials. Below is a summary of the key quantitative data for the most common synthetic pathways to this compound.
| Route | Starting Material | Key Reagents | Reaction Time | Overall Yield | Purity/Remarks |
| 1 | Benzo[b]thiophene-2-carboxylic acid | tert-butyl carbazate, DCC, DMAP, TFA | ~42 hours | ~88% (for protected intermediate) | The final hydrazide is often used crude after deprotection. The protected intermediate is stable. |
| 2 | Benzo[b]thiophene-2-carbonyl chloride | Hydrazine hydrate | Not specified | Not specified | A direct method, but the starting acid chloride is moisture-sensitive. |
| 3 | Benzo[b]thiophene-2-carboxylic acid | DCCI, HOBt, Hydrazine hydrate | Not specified | >90% (for analogous compounds) | A high-yielding method for similar thiophenecarbohydrazides, suggesting high efficacy. |
| 4 | Ethyl Benzo[b]thiophene-2-carboxylate | Hydrazine hydrate | 18 hours | 74%[1] | A straightforward method, though some reports suggest purification challenges with the methyl ester.[2] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the primary synthetic routes discussed.
Caption: Overview of four synthetic routes to this compound.
Detailed Experimental Protocols
Route 1: From Benzo[b]thiophene-2-carboxylic acid via a Boc-protected intermediate [2]
-
Step 1: Synthesis of tert-butyl 2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate
-
Dissolve Benzo[b]thiophene-2-carboxylic acid (1.0 eq) and tert-butyl carbazate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C.
-
Add 4-dimethylaminopyridine (DMAP) (0.13 eq).
-
Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous DCM dropwise.
-
Allow the mixture to warm to room temperature and stir for 24 hours.
-
Filter the reaction mixture through Celite® and wash with DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be purified by flash chromatography. A reported yield for this step is 88%.[2]
-
-
Step 2: Synthesis of this compound
-
Dissolve tert-butyl 2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate (1.0 eq) in anhydrous DCM.
-
Add trifluoroacetic acid (TFA) (20 eq) and stir at room temperature for 18 hours.
-
Co-evaporate the mixture with toluene to yield a solid. This crude product is often used in the next step without further purification.
-
Route 2: From Benzo[b]thiophene-2-carbonyl chloride
-
Step 1: Synthesis of Benzo[b]thiophene-2-carbonyl chloride
-
Suspend Benzo[b]thiophene-2-carboxylic acid in a suitable solvent such as toluene or dichloromethane.
-
Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in excess, often with a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride.
-
Reflux the mixture until the reaction is complete (cessation of gas evolution).
-
Remove the excess thionyl chloride or oxalyl chloride by distillation under reduced pressure to obtain the crude acid chloride, which can be used directly in the next step.
-
-
Step 2: Synthesis of this compound [3]
-
Dissolve the crude Benzo[b]thiophene-2-carbonyl chloride in a suitable solvent like benzene or ethanol.
-
Add hydrazine hydrate dropwise while stirring, maintaining a low temperature (e.g., 0-5 °C).
-
After the addition is complete, continue stirring at room temperature for several hours or reflux the mixture.
-
The product may precipitate from the solution upon cooling and can be collected by filtration.
-
Route 3: From Benzo[b]thiophene-2-carboxylic acid via an activated ester [4]
This method is reported to be highly efficient for the synthesis of 2-thiophenecarbohydrazides, with yields exceeding 90%.[4]
-
Dissolve Benzo[b]thiophene-2-carboxylic acid (1.0 eq) in acetonitrile at 0 °C.
-
Add N,N'-dicyclohexylcarbodiimide (DCCI) and 1-hydroxybenzotriazole (HOBt).
-
Stir the mixture at 0-5 °C and then at room temperature.
-
Cool the mixture again to 0-5 °C and add hydrazine hydrate.
-
Continue stirring at room temperature until the reaction is complete.
-
The precipitated dicyclohexylurea (DCU) is filtered off.
-
The filtrate is worked up to isolate the product.
Route 4: From Ethyl Benzo[b]thiophene-2-carboxylate [1]
-
Dissolve Ethyl Benzo[b]thiophene-2-carboxylate (1.0 eq) in ethanol.
-
Add hydrazine hydrate in excess.
-
Reflux the mixture for 18 hours.
-
After cooling, the product may crystallize out of the solution and can be collected by filtration. The reported yield for this method is 74%.[1]
Concluding Remarks
The choice of the optimal synthetic route to this compound will depend on the specific requirements of the research or production context.
-
Route 1 offers a reliable, albeit multi-step, approach that avoids the purification issues associated with direct ester hydrazinolysis. The use of a protected intermediate is a key advantage for controlling the reaction.
-
Route 2 is a direct and potentially rapid method, but it involves the handling of a moisture-sensitive acid chloride.
-
Route 3 , based on its high reported yields for analogous compounds, appears to be the most efficient method starting from the carboxylic acid. The use of activating agents like DCCI and HOBt facilitates a clean and high-yielding conversion.
-
Route 4 is a simple, one-step procedure from the corresponding ester. While concerns about purification have been raised for the methyl ester, the use of the ethyl ester has been demonstrated to provide a good yield.
For researchers prioritizing high yield and purity, Route 3 is likely the most promising approach. For simplicity and a reasonably good yield, Route 4 with the ethyl ester is a viable option. Route 1 provides a robust, controlled synthesis, while Route 2 may be suitable for rapid, small-scale preparations where the acid chloride is readily available or easily prepared.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ac1.hhu.de [ac1.hhu.de]
In Silico Docking Studies of Benzo[b]thiophene-2-carboxylic Hydrazide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in silico docking studies of Benzo[b]thiophene-2-carboxylic hydrazide and its derivatives against various therapeutic target proteins. The analysis aims to offer insights into the potential of this scaffold in drug discovery by comparing its predicted binding affinities and interaction patterns with those of known inhibitors or alternative compounds. The following sections present quantitative data from various studies, detailed experimental protocols for in silico docking, and visualizations of relevant signaling pathways.
Quantitative Data Summary
The following table summarizes the key quantitative data from in silico docking studies of Benzo[b]thiophene derivatives against several important biological targets. This data provides a basis for comparing the potential efficacy of these compounds as inhibitors.
| Compound Class/Derivative | Target Protein | Docking Score / Binding Affinity | Alternative/Reference Compound | Alternative's Score / IC50 | Reference |
| 3-Chlorobenzo[b]thiophene-2-carbonyl chloride derivatives (MFA1-8) | Estrogen Receptor α (ERα) | PLP fitness scores: 66.21-77.20 | Tamoxifen | PLP fitness score: 60.96 | |
| Benzo[b]thiophene-2-carboxamide derivative (3t') | Receptor for Advanced Glycation End-products (RAGE) | IC50: 13.2 µM | Azeliragon | IC50: 13.0 µM | |
| Benzo[b]thiophene 1,1-dioxide derivatives | STAT3 | - | Stattic | - | |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives | RhoA/ROCK pathway | - | DC-Rhoin | - | |
| Benzo[b]thiophene-chalcone hybrid (5h) | Butyrylcholinesterase (BChE) | IC50: 24.35 µM | Galantamine | IC50: 28.08 µM |
Experimental Protocols
The following outlines a generalized experimental protocol for in silico molecular docking studies based on methodologies frequently cited in the surveyed literature. Specific parameters may vary between studies.
Protein and Ligand Preparation
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is typically retrieved from the Protein Data Bank (PDB).
-
Water molecules, co-crystallized ligands, and any non-essential ions are removed from the protein structure.
-
Hydrogen atoms are added to the protein, and its structure is optimized to correct for any missing atoms or residues. This step often involves energy minimization using a molecular mechanics force field.
-
-
Ligand Preparation:
-
The 2D structures of the this compound derivatives and alternative compounds are drawn using chemical drawing software (e.g., ChemDraw, Marvin Sketch).
-
These 2D structures are then converted to 3D structures.
-
The 3D structures are energetically minimized using a suitable force field (e.g., MMFF94).
-
Molecular Docking Simulation
-
Software: Commonly used software for molecular docking includes AutoDock Vina, GOLD (Genetic Optimization for Ligand Docking), and Schrödinger's Glide.
-
Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions of the grid box are typically set to encompass the entire binding pocket, often with a buffer region.
-
Docking Algorithm: The docking software employs a search algorithm (e.g., Lamarckian genetic algorithm in AutoDock) to explore various conformations and orientations of the ligand within the protein's active site.
-
Scoring Function: A scoring function is used to estimate the binding affinity of each ligand pose. The pose with the most favorable score (e.g., lowest binding energy) is selected as the predicted binding mode. Common scoring functions include empirical, knowledge-based, and force-field-based functions.
Analysis of Docking Results
-
Binding Affinity: The primary quantitative output is the docking score or binding energy (e.g., in kcal/mol), which provides an estimate of the binding affinity.
-
Interaction Analysis: The predicted binding pose is analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site. Visualization software like PyMOL or Discovery Studio is used for this purpose.
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow relevant to the in silico docking studies of Benzo[b]thiophene derivatives.
A Comparative Spectroscopic Analysis of Benzo[b]thiophene-2-carboxylic Hydrazide and Its Precursors
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of Benzo[b]thiophene-2-carboxylic hydrazide and its synthetic precursors, Benzo[b]thiophene-2-carboxylic acid and Methyl Benzo[b]thiophene-2-carboxylate. This guide provides a comprehensive comparison of their FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry data, supported by detailed experimental protocols for their synthesis.
This publication aims to serve as a valuable resource for researchers working with Benzo[b]thiophene derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. By presenting a side-by-side comparison of the spectroscopic data of this compound and its precursors, this guide facilitates compound identification, purity assessment, and structural elucidation.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for Benzo[b]thiophene-2-carboxylic acid, Methyl Benzo[b]thiophene-2-carboxylate, and this compound. This data is essential for monitoring the progression of the synthesis and for the characterization of the final product.
Table 1: FT-IR Spectroscopic Data (cm-1)
| Compound | C=O Stretch | N-H Stretch | O-H Stretch | C-O Stretch |
| Benzo[b]thiophene-2-carboxylic acid | ~1680-1700 | - | ~2500-3300 (broad) | ~1200-1300 |
| Methyl Benzo[b]thiophene-2-carboxylate | ~1720 | - | - | ~1250 |
| This compound | ~1660 (Amide I) | ~3200-3400 | - | - |
Table 2: 1H-NMR Spectroscopic Data (ppm)
| Compound | Aromatic Protons (m) | Thiophene Proton (s) | -OCH3 (s) | -NHNH2 (br s) | -COOH (br s) |
| Benzo[b]thiophene-2-carboxylic acid | ~7.4-8.1 | ~8.3 | - | - | ~13.0 |
| Methyl Benzo[b]thiophene-2-carboxylate | ~7.4-8.0 | ~8.2 | ~3.9 | - | - |
| This compound | ~7.3-8.0 | ~8.1 | - | ~4.5 & ~9.5 | - |
Table 3: 13C-NMR Spectroscopic Data (ppm)
| Compound | C=O | Aromatic Carbons | Thiophene Carbons | -OCH3 |
| Benzo[b]thiophene-2-carboxylic acid | ~164 | ~122-143 | ~125-140 | - |
| Methyl Benzo[b]thiophene-2-carboxylate | ~163 | ~122-142 | ~125-140 | ~52 |
| This compound | ~161 | ~122-141 | ~125-140 | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | [M]+ or [M+H]+ | Key Fragments |
| Benzo[b]thiophene-2-carboxylic acid | C9H6O2S | 178.21 | 178 | 161, 133 |
| Methyl Benzo[b]thiophene-2-carboxylate | C10H8O2S | 192.23 | 192 | 161, 133 |
| This compound | C9H8N2OS | 192.24 | 193 | 161, 133 |
Experimental Protocols
The following are detailed procedures for the synthesis of this compound from its precursors.
Synthesis of Methyl Benzo[b]thiophene-2-carboxylate from Benzo[b]thiophene-2-carboxylic acid
Materials:
-
Benzo[b]thiophene-2-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane
Procedure:
-
To a solution of Benzo[b]thiophene-2-carboxylic acid (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl Benzo[b]thiophene-2-carboxylate.
Synthesis of this compound from Methyl Benzo[b]thiophene-2-carboxylate
Materials:
-
Methyl Benzo[b]thiophene-2-carboxylate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve Methyl Benzo[b]thiophene-2-carboxylate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (10 eq) to the solution.
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Visualizing the Synthesis and Analysis
To better illustrate the relationships between the compounds and the analytical process, the following diagrams are provided.
Caption: Synthetic pathway to this compound.
Caption: General workflow for spectroscopic analysis and characterization.
Novel Benzo[b]thiophene-2-Carboxylic Hydrazide Derivatives: A Comparative Analysis of Their Antimicrobial and Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens and the quest for more effective and targeted cancer therapies have spurred the development of novel molecular scaffolds. Among these, benzo[b]thiophene-2-carboxylic hydrazide derivatives have garnered significant attention due to their diverse biological activities. This guide provides a comparative assessment of the novelty of new derivatives in this class, focusing on their antimicrobial and anticancer properties. We present a synthesis of recent experimental data, comparing their performance against established therapeutic agents, and provide detailed experimental protocols for key biological assays.
Comparative Analysis of Biological Activity
The therapeutic potential of novel this compound derivatives has been evaluated against various pathogens and cancer cell lines. To objectively assess their efficacy, their performance is compared with standard therapeutic agents: Ciprofloxacin for antibacterial activity and Doxorubicin for anticancer activity.
Antimicrobial Activity
A series of novel benzo[b]thiophene acylhydrazone derivatives have demonstrated promising antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The in vitro efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.
| Compound/Drug | Target Organism | MIC (µg/mL) | Reference |
| Novel Derivative II.b | Staphylococcus aureus (MRSA) | 4 | [1][2][3] |
| Ciprofloxacin | Staphylococcus aureus | 0.5 - 2 | [4] |
Note: MIC values can vary depending on the specific strain and the experimental conditions. The data presented here is for comparative purposes. Novel derivative II.b, identified as (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, shows noteworthy activity against a resistant bacterial strain, although it is less potent than the established antibiotic Ciprofloxacin against susceptible strains.[1][2][3]
Anticancer Activity
The anticancer potential of new benzo[b]thiophene hydrazone derivatives has been investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the effectiveness of a compound in inhibiting biological or biochemical function.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Novel Thiophene/Hydrazone 7f | MIA PaCa-2 (Pancreatic Cancer) | 4.86 | [5] |
| Doxorubicin | MIA PaCa-2 (Pancreatic Cancer) | Not explicitly stated in the same study | [5] |
| Novel Benzo[b]thiophene Derivative 4 | MCF-7 (Breast Cancer) | 23.2 | [6] |
| Doxorubicin | MCF-7 (Breast Cancer) | ~0.8 - 8.3 | [7] |
Note: IC50 values are highly dependent on the cell line, exposure time, and assay conditions. Compound 7f demonstrates significant potency against the MIA PaCa-2 pancreatic cancer cell line.[5] Another derivative, compound 4 , shows activity against the MCF-7 breast cancer cell line.[6] When compared to Doxorubicin, a widely used chemotherapeutic agent, the novel compounds exhibit varying degrees of efficacy.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
Synthesis of this compound Derivatives
A general method for the synthesis of benzo[b]thiophene acylhydrazones involves a multi-step process.
-
Esterification: Substituted benzo[b]thiophene-2-carboxylic acids are converted to their corresponding ethyl esters.
-
Hydrazinolysis: The ethyl ester is then reacted with hydrazine hydrate to yield the key intermediate, this compound.
-
Condensation: Finally, the hydrazide is condensed with various aromatic or heteroaromatic aldehydes to produce a diverse library of acylhydrazone derivatives.[1][2][3]
For a detailed, step-by-step synthesis protocol, please refer to the supplementary materials of the cited literature.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains is determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: The test compounds and the standard antibiotic (Ciprofloxacin) are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Cytotoxicity Assay: MTT Assay
The cytotoxic effect of the novel derivatives on cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and the standard drug (Doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plate is incubated for another 3-4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Visualizing Mechanisms and Workflows
To better understand the underlying mechanisms of action and experimental procedures, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and Biological Evaluation of Benzo[ b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of Benzo[b]thiophene-2-Carboxylic Hydrazide-Based Compounds and Their Analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Target Selectivity and Off-Target Effects
Benzo[b]thiophene-2-carboxylic hydrazide and its derivatives represent a promising scaffold in medicinal chemistry, demonstrating a wide range of biological activities. As with any therapeutic candidate, understanding the cross-reactivity profile is crucial for predicting potential off-target effects and ensuring safety and efficacy. This guide provides a comparative analysis of the cross-reactivity of this compound-based compounds and their structurally similar carboxamide analogs. Due to the limited availability of broad cross-reactivity data for the hydrazide derivatives, this guide leverages published data on benzo[b]thiophene-2-carboxamides to infer potential selectivity profiles. The shared core scaffold suggests that these analogs can provide valuable insights into the potential off-target interactions of the hydrazide series.
Quantitative Cross-Reactivity Data
The following tables summarize the inhibitory activities of various benzo[b]thiophene-2-carboxamide and hydrazide derivatives against a range of biological targets. This data is compiled from multiple studies and presented to facilitate a clear comparison of potency and selectivity.
Table 1: Selectivity of Benzo[b]thiophene-2-carboxamide Derivatives against SUMO-specific Proteases (SENPs)
| Compound | Target | IC50 (µM) | Selectivity (fold vs. SENP5) | Reference |
| 77 | SENP1 | >50 | - | [1] |
| SENP2 | 1.5 | 33 | [1] | |
| SENP5 | 50 | - | [1] | |
| ZCL951 (Hit) | SENP1 | >50 | - | [1] |
| SENP2 | 11.2 | >4.5 | [1] | |
| SENP5 | >50 | - | [1] |
Note: Lower IC50 values indicate higher potency. Selectivity is calculated as IC50(off-target)/IC50(target).
Table 2: Kinase Inhibitory Activity of Benzo[b]thiophene Derivatives
| Compound | Target Kinase | IC50 (nM) | Off-Target Kinase | IC50 (nM) | Selectivity (fold) | Reference |
| 10b | Clk1 | 12.7 | Clk2 | >50 | >4 | [2][3] |
| 1b (parent) | Clk1 | ND | Clk2 | ND | ~1 | [2] |
| PF-3644022 | MK2 | 5 | CDK2 | >10,000 | >2000 | [4][5] |
ND: Not Disclosed. Selectivity is calculated as IC50(off-target)/IC50(target).
Table 3: Urotensin-II Receptor Antagonist Activity of Benzo[b]thiophene-2-carboxamides
| Compound | Target | IC50 (nM) | Reference |
| 7f | Urotensin-II Receptor | 25 | [6] |
Table 4: Antimicrobial Activity of Benzo[b]thiophene-2-carbohydrazide Derivatives
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b) | Staphylococcus aureus (Ref. Strain) | 4 | [7][8] |
| Staphylococcus aureus (MRSA) | 4 | [7][8] | |
| Staphylococcus aureus (Daptomycin-Resistant) | 4 | [7][8] |
MIC: Minimum Inhibitory Concentration. Lower values indicate greater antimicrobial activity.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.
SENP Inhibitory Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of SUMO-specific proteases.
-
Enzyme and Substrate Preparation : Recombinant human SENP1, SENP2, and SENP5 are expressed and purified. A fluorogenic substrate, such as SUMO1-AMC, is used.
-
Assay Procedure : The assay is typically performed in a 96- or 384-well plate format. The test compound, dissolved in DMSO, is pre-incubated with the SENP enzyme in an assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) for a defined period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation and Measurement : The enzymatic reaction is initiated by the addition of the SUMO1-AMC substrate. The fluorescence intensity is monitored over time using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 380 nm excitation and 460 nm emission for AMC).
-
Data Analysis : The rate of reaction is determined from the linear phase of the fluorescence curve. The percent inhibition is calculated relative to a DMSO control. IC50 values are determined by plotting the percent inhibition against a range of compound concentrations and fitting the data to a four-parameter logistic equation.
Kinase Inhibition Assay (e.g., for Clk1/4, MK2)
Kinase activity is often measured using radiometric or fluorescence-based assays.
-
Assay Components : The assay includes the target kinase, a suitable substrate (e.g., a peptide or protein), ATP (often at or near the Km concentration), and the test compound.
-
Reaction Setup : The kinase, substrate, and test compound are incubated together in a reaction buffer (e.g., HEPES buffer containing MgCl2, DTT, and BSA).
-
Initiation and Termination : The reaction is initiated by the addition of ATP. For radiometric assays, [γ-³³P]ATP is used. The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C) and then stopped, often by the addition of a strong acid (e.g., phosphoric acid).
-
Detection : In radiometric assays, the phosphorylated substrate is captured on a filter membrane, and the incorporated radioactivity is measured using a scintillation counter. In fluorescence-based assays, the product formation is coupled to a change in fluorescence intensity.
-
IC50 Determination : The inhibitory activity is calculated as a percentage of the control (DMSO-treated) kinase activity. IC50 values are derived from dose-response curves as described for the SENP assay.
Urotensin-II Receptor Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from the urotensin-II receptor.
-
Membrane Preparation : Membranes from cells stably expressing the human urotensin-II receptor (e.g., CHO-K1 cells) are prepared.
-
Binding Reaction : The cell membranes are incubated with a radiolabeled urotensin-II analog (e.g., [¹²⁵I]urotensin II) and varying concentrations of the test compound in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Incubation and Separation : The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.
-
Quantification : The radioactivity retained on the filter, representing the bound ligand, is quantified using a gamma counter.
-
Data Analysis : Non-specific binding is determined in the presence of a high concentration of a known non-labeled antagonist. The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from competition binding curves.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation : A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Compound Dilution : The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation : Each well is inoculated with the microbial suspension. Positive (no compound) and negative (no inoculum) controls are included.
-
Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination : The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing Workflows and Signaling Pathways
To further elucidate the context of cross-reactivity analysis, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and relevant signaling pathways that may be modulated by benzo[b]thiophene-based compounds.
References
- 1. Benzothiophene-2-carboxamide derivatives as SENPs inhibitors with selectivity within SENPs family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Benzo[b]thiophene-2-carboxamide derivatives as potent urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzo[b]thiophene-2-carboxylic hydrazide and Clinical-Stage IDO1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Benchmark
In the landscape of immunomodulatory drug discovery, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a significant target, particularly in the context of cancer immunotherapy. IDO1 catalyzes the rate-limiting step in tryptophan catabolism, leading to a depletion of tryptophan and the production of kynurenine, which collectively suppress T-cell proliferation and function, thereby allowing tumors to evade the immune system. This guide provides a comparative benchmark of Benzo[b]thiophene-2-carboxylic hydrazide against three well-characterized, clinical-stage IDO1 inhibitors: Epacadostat, Indoximod, and Navoximod (BMS-986205).
While derivatives of this compound have demonstrated a range of biological activities, including antimicrobial and analgesic properties, there is currently no published evidence to suggest its activity as a direct inhibitor of the IDO1 enzyme. This guide, therefore, serves to benchmark its known biological profile against compounds specifically designed to target the IDO1 pathway, providing a clear context for its potential applications and distinguishing its mechanism from that of established IDO1-targeted therapies.
Performance Data of Known IDO1 Inhibitors
The following tables summarize the in vitro and cellular potency of Epacadostat, Indoximod, and Navoximod as IDO1 inhibitors. This quantitative data, derived from various enzymatic and cell-based assays, highlights their efficacy in targeting the IDO1 pathway.
Table 1: In Vitro and Cellular IC50/EC50/Ki Values for Known IDO1 Inhibitors
| Compound | Assay Type | Potency (IC50/EC50/Ki) | Reference(s) |
| Epacadostat (INCB024360) | Enzymatic (hIDO1) | IC50: 10 nM, 71.8 nM, 72 nM | [1][2] |
| Cellular (HeLa) | IC50: 7.4 nM | [2][3] | |
| Cellular (SKOV-3) | IC50: 17.63 nM | [4] | |
| Cellular (IFNγ-stimulated OCI-AML2) | IC50: 3.4 nM | ||
| Indoximod (1-Methyl-D-tryptophan) | Enzymatic (IDO1) | Ki: 19 µM | |
| Cellular (mTORC1 reactivation) | IC50: ~70 nM | ||
| Navoximod (BMS-986205/GDC-0919) | Enzymatic (rhIDO1) | IC50: 28 nM; Ki: 7 nM | [5][6] |
| Cellular | EC50: 75 nM | [5] |
Table 2: Biological Activity Profile of this compound Derivatives
| Derivative Class | Biological Activity | Target/Mechanism | Reference(s) |
| Acylhydrazones | Antimicrobial (against S. aureus) | Not specified | [7] |
| Carboxamides | Analgesic | Opioid receptor agonist | [8] |
| Carboxamides | Immuno-oncology | STING agonist | [9] |
| Carboxylates | NPY Y(5) Antagonist | Neuropeptide Y receptor 5 | [10] |
Signaling Pathways and Experimental Workflows
To understand the context of IDO1 inhibition, it is crucial to visualize the signaling pathway it modulates and the experimental workflow used to assess inhibitor performance.
Caption: IDO1 Signaling Pathway and Points of Inhibition.
References
- 1. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 2. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Benzo[b]thiophene-2-carboxamides as novel opioid receptor agonists with potent analgesic effect and reduced constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of new thiophene and benzo[b]thiophene hydrazide derivatives as human NPY Y(5) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Benzo[b]thiophene-2-carboxylic hydrazide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. Benzo[b]thiophene-2-carboxylic hydrazide, a compound utilized in various research applications, requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides a clear, step-by-step procedure for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.
Hazard Profile and Safety Recommendations
This compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation[1][2]. The toxicological properties of this compound have not been fully investigated, warranting a cautious approach to its handling and disposal[1][3].
| Hazard Classification | GHS Codes | Precautionary Statements |
| Skin Irritation | H315 | P280: Wear protective gloves/protective clothing. |
| Eye Irritation | H319 | P280: Wear eye protection/face protection. |
| Respiratory Irritation | H335 | P261: Avoid breathing dust. |
Source: Georganics Safety Data Sheet[1], Thermo Fisher Safety Data Sheet[2]
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety glasses or goggles are mandatory.[1]
-
Hand Protection: Wear suitable chemical-resistant gloves.[1]
-
Body Protection: A lab coat or other protective work clothing is required to prevent skin exposure.[1]
-
Respiratory Protection: In situations with high concentrations or where dust formation is likely, use appropriate breathing protection.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to federal, state, and local regulations.[1] It is crucial to prevent this chemical from entering the environment and drainage systems.[1][4]
1. Waste Collection:
- Collect waste this compound and any contaminated materials (e.g., weighing paper, contaminated gloves) in a designated, properly labeled hazardous waste container.
- The container should be kept tightly closed and stored in a cool, dry, and well-ventilated area.
2. Spill Management:
- In the event of a spill, wear the appropriate PPE as outlined above.
- Carefully sweep up the spilled solid material, avoiding dust formation.[1][5]
- Place the collected material into a suitable container for disposal.[5]
- After the material has been collected, wash the spill site thoroughly.[1]
3. Final Disposal:
- The collected waste must be disposed of as hazardous waste.[4]
- This should be handled by a licensed waste disposal company. Do not dispose of this material with municipal waste.[4]
- Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for pickup of the hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Benzo[b]thiophene-2-carboxylic hydrazide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for Benzo[b]thiophene-2-carboxylic hydrazide.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 175135-07-6
Hazard Summary: this compound is classified as an irritant.[1] It can cause irritation to the eyes, respiratory system, and skin.[1][2] Potential health effects include respiratory irritation, and it may be harmful if inhaled, swallowed, or absorbed through the skin.[1] The toxicological properties have not been fully investigated.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications |
| Eyes | Chemical Safety Glasses or Goggles | Must provide a complete seal around the eyes. If a splash hazard exists, a face shield should also be worn.[3] |
| Skin | Chemical-resistant Gloves | Neoprene or nitrile gloves are recommended.[4] Always consult the glove manufacturer's resistance chart for specific chemicals. |
| Protective Clothing | A fire/flame-resistant lab coat or coveralls should be worn.[4][5] Clothing should be full-length to prevent skin exposure.[1][4] | |
| Respiratory | Respirator | Use a NIOSH-approved respirator with appropriate cartridges if engineering controls are insufficient or during spill clean-up.[4][6] Use should be based on a risk assessment. |
Engineering Controls and Emergency Procedures
Proper laboratory setup is critical for safe handling.
| Control Type | Description |
| Ventilation | Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1][5] |
| Emergency Equipment | An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[1][4][5] |
In case of exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][5]
-
Skin Contact: Remove contaminated clothing and wash skin thoroughly with soap and water. Seek medical attention if irritation persists.[1][5]
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][5]
Handling and Storage Protocol
Handling:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly and that the work area is properly ventilated. Review the Safety Data Sheet (SDS).
-
Dispensing: Avoid creating dust.[1][7] Use a spatula or other appropriate tool for transferring the solid.
-
Procedure: Conduct all work within a certified chemical fume hood.
-
Post-Handling: Thoroughly wash hands and any exposed skin after handling.[1][5] Decontaminate the work surface.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5]
-
The material is moisture-sensitive and may also be air-sensitive.[5]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5][6]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect waste in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is known.
-
Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company.[1][5] Follow all federal, state, and local regulations.[1] Do not dispose of down the drain.[1]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
